molecular formula C11H9ClN4O2 B15586069 L82-G17

L82-G17

Numéro de catalogue: B15586069
Poids moléculaire: 264.67 g/mol
Clé InChI: PYYWVUBALUMAIY-WLRTZDKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L82-G17 is a useful research compound. Its molecular formula is C11H9ClN4O2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWVUBALUMAIY-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of L82-G17 on DNA Ligase I

This technical guide provides a comprehensive overview of the molecular mechanism of this compound, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The information presented herein is synthesized from key research findings, offering insights into its potential as a therapeutic agent and a tool for studying DNA replication and repair.

Introduction to DNA Ligase I and its Therapeutic Potential

DNA ligase I is a crucial enzyme responsible for joining Okazaki fragments during lagging strand DNA synthesis and for sealing single-strand breaks that arise during DNA repair processes, such as base excision repair.[1][2] The enzyme catalyzes the formation of a phosphodiester bond in a three-step reaction: 1) self-adenylation of a lysine (B10760008) residue in the active site using ATP, 2) transfer of the AMP group to the 5'-phosphate at a DNA nick, and 3) nucleophilic attack by the 3'-hydroxyl on the DNA-adenylate intermediate to form the phosphodiester bond and release AMP.[3][4]

Due to its essential role in DNA replication and the elevated levels of LigI found in cancer cells, it has emerged as an attractive target for anticancer therapies.[2][5][6] Inhibiting LigI can lead to the accumulation of DNA damage and selectively kill rapidly proliferating cancer cells.[7][8]

This compound: A Selective Uncompetitive Inhibitor of DNA Ligase I

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for human DNA ligase I over other human DNA ligases (LigIII and LigIV).[9][10][11] It is a derivative of an earlier identified LigI inhibitor, L82, but exhibits increased activity and selectivity.[9][11] The chemical name for this compound is 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one.[12]

Core Mechanism of Action

Kinetic analyses have revealed that this compound acts as an uncompetitive inhibitor of DNA ligase I.[9][13][14] This mode of inhibition is distinct in that the inhibitor binds only to the enzyme-substrate complex, in this case, the LigI-nicked DNA complex.[7]

The key features of this compound's mechanism of action are:

  • Inhibition of Step 3: this compound specifically inhibits the third and final step of the ligation reaction – the formation of the phosphodiester bond.[9][10][13]

  • Stabilization of the Enzyme-Substrate Complex: The inhibitor enhances the formation of a stable complex between non-adenylated LigI and the DNA-adenylate reaction intermediate.[9] This trapping of the enzyme on the DNA prevents the final ligation step and enzyme turnover.

  • Accumulation of DNA-Adenylate: By blocking phosphodiester bond formation, treatment with this compound leads to the accumulation of the DNA-adenylate intermediate.[9]

Below is a DOT language script visualizing the DNA ligation pathway and the point of inhibition by this compound.

DNA_Ligation_Inhibition cluster_ligation DNA Ligase I Catalytic Cycle cluster_inhibition This compound Mechanism LigI LigI (Free Enzyme) LigI_ATP LigI + ATP LigI->LigI_ATP Step 1: Adenylylation LigI_AMP LigI-AMP (Adenylylated Enzyme) LigI_DNA_Complex LigI-AMP + Nicked DNA LigI_AMP->LigI_DNA_Complex Step 2: AMP Transfer Nicked_DNA Nicked DNA Nicked_DNA->LigI_DNA_Complex DNA_AMP DNA-AMP Intermediate LigI_DNA_Complex->DNA_AMP Ligated_DNA Ligated DNA + AMP DNA_AMP->Ligated_DNA Step 3: Phosphodiester Bond Formation Trapped_Complex Trapped Complex (LigI-DNA-AMP-L82-G17) DNA_AMP->Trapped_Complex Binding to E-S Complex Ligated_DNA->LigI Enzyme Release L82_G17 This compound L82_G17->Trapped_Complex Trapped_Complex->DNA_AMP Inhibition

Caption: Mechanism of this compound inhibition of the DNA ligase I catalytic cycle.

Quantitative Data

The following table summarizes the key quantitative findings regarding this compound's activity.

ParameterValue/ObservationReference
Inhibition Type Uncompetitive[9]
Target Step Step 3: Phosphodiester bond formation[9]
Selectivity Selective for DNA Ligase I over DNA Ligase III and IV[9]
Cellular Effect Reduces cell proliferation in HeLa cells at 20 µM[12]
Effect on Cell Lines Cells expressing LigI are more sensitive than LigI null cells. Cells lacking nuclear LigIIIα are more sensitive.[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

5.1. DNA Ligation Assay (Fluorescence-Based)

This assay measures the ability of a DNA ligase to join a fluorescently labeled nicked DNA substrate.

  • Substrate: A duplex DNA substrate with a central nick, where one oligo is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., Dabcyl). Ligation brings the fluorophore and quencher into proximity, reducing the fluorescent signal.

  • Reaction Mixture: Purified human DNA ligase I is pre-incubated with this compound or DMSO (vehicle control) for 30 minutes at 25°C.

  • Initiation: The reaction is started by adding the fluorescent nicked DNA substrate.

  • Measurement: The fluorescence intensity is measured over time using a plate reader. A decrease in fluorescence indicates successful ligation. The rate of ligation is calculated from the initial linear portion of the reaction curve.

  • Analysis: To determine the mode of inhibition, Michaelis-Menten and Lineweaver-Burk plots are generated by measuring reaction velocities at various substrate concentrations in the presence and absence of the inhibitor.

5.2. Analysis of Ligase-DNA Complex Formation

This experiment assesses the effect of this compound on the binding of LigI to nicked DNA.

  • Materials: Streptavidin-coated magnetic beads, biotinylated nicked DNA substrate, purified DNA ligase I.

  • Procedure:

    • The biotinylated DNA substrate is immobilized on the streptavidin beads.

    • Purified LigI is incubated with the DNA-coated beads in the presence of varying concentrations of this compound.

    • The beads are washed to remove unbound protein.

    • The amount of LigI retained on the beads is quantified by Western blotting using an anti-LigI antibody.

  • Expected Outcome: As an uncompetitive inhibitor that stabilizes the enzyme-substrate complex, this compound is expected to increase the amount of LigI retained on the nicked DNA beads.[9]

The workflow for these biochemical assays is illustrated in the diagram below.

Experimental_Workflow cluster_assay1 Fluorescence Ligation Assay cluster_assay2 LigI-DNA Binding Assay A1 Pre-incubate LigI with this compound A2 Add Fluorescent Nicked DNA Substrate A1->A2 A3 Measure Fluorescence Signal Decrease A2->A3 A4 Kinetic Analysis (Lineweaver-Burk Plot) A3->A4 B1 Immobilize Biotinylated Nicked DNA on Beads B2 Incubate Beads with LigI and this compound B1->B2 B3 Wash to Remove Unbound Protein B2->B3 B4 Quantify Bound LigI (Western Blot) B3->B4

Caption: Workflow for key biochemical assays to characterize this compound.

5.3. Cell-Based Proliferation Assays

These assays determine the effect of this compound on the growth and viability of cancer cells.

  • Cell Lines: HeLa cells, isogenic cell lines with and without LigI expression, and cells lacking nuclear LigIIIα.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for several days.

  • Measurement: Cell viability is measured using methods like the CYQUANT assay, which quantifies genomic DNA, or by direct cell counting.

  • Analysis: The number of viable cells in treated wells is expressed as a percentage of the vehicle-treated control. This allows for the determination of dose-dependent effects on cell proliferation.

Cellular Consequences and Therapeutic Implications

The selective inhibition of LigI by this compound has significant consequences at the cellular level, particularly in the context of cancer therapy.

  • Synthetic Lethality: The increased sensitivity of cells lacking the backup ligase, nuclear LigIIIα, to this compound suggests a potential synthetic lethal relationship.[9] This is a promising therapeutic strategy where a drug is effective only in cancer cells that have a specific genetic vulnerability (e.g., a deficiency in another DNA repair pathway).

  • Targeting Cancer Cells: Since cancer cells often have higher levels of DNA replication and are more reliant on efficient DNA repair, they are expected to be more sensitive to LigI inhibition than normal, non-proliferating cells.[6]

  • Combination Therapies: this compound has been shown to have a synergistic effect when combined with PARP inhibitors (like olaparib) in prostate cancer cell lines, suggesting its potential use in combination therapies to enhance the efficacy of other DNA damage response inhibitors.[5]

The logical relationship of this compound's effect in different cellular contexts is depicted below.

Cellular_Effects cluster_cellular Cellular Response to this compound L82G17 This compound Treatment Inhibition Inhibition of DNA Ligase I L82G17->Inhibition Stalled_Replication Stalled Replication Forks Accumulated DNA Damage Inhibition->Stalled_Replication WT_Cell Normal Cell (LigI and LigIIIα present) Reduced_Prolif Reduced Proliferation WT_Cell->Reduced_Prolif Backup LigIIIα provides some rescue Cancer_Cell Cancer Cell (High Proliferation) Cell_Death Increased Cell Death (Apoptosis) Cancer_Cell->Cell_Death High replicative stress leads to greater effect LigIII_deficient LigIIIα Deficient Cell LigIII_deficient->Cell_Death Synthetic Lethality No backup ligation Stalled_Replication->Cell_Death Stalled_Replication->Reduced_Prolif

Caption: Cellular consequences of this compound treatment in different genetic backgrounds.

Conclusion

This compound is a highly selective, uncompetitive inhibitor of DNA ligase I that acts by trapping the enzyme on the DNA at the final stage of the ligation reaction. Its mechanism of action, coupled with its efficacy in cell-based models, makes it a valuable tool for studying DNA replication and repair. Furthermore, its ability to selectively target cells with high proliferative rates or specific DNA repair deficiencies highlights its potential as a lead compound for the development of novel anticancer therapies, particularly in combination with other DNA damage response inhibitors. Further research, including structural studies of the inhibitor bound to the LigI-DNA complex, will be crucial for the development of even more potent and specific next-generation inhibitors.[6]

References

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L82-G17, a small molecule inhibitor of human DNA Ligase I (LigI). This compound exhibits a selective and uncompetitive mechanism of inhibition, specifically targeting the final phosphodiester bond formation step of the DNA ligation process. This document details the biochemical and cellular activity of this compound, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug discovery who are interested in the therapeutic potential and research applications of LigI inhibition.

Introduction to DNA Ligase I and its Inhibition

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the DNA backbone, a critical step in DNA replication, repair, and recombination. In human cells, three main DNA ligases (LigI, LigIII, and LigIV) perform distinct but overlapping functions. DNA Ligase I is the primary ligase responsible for joining Okazaki fragments during lagging-strand DNA synthesis and also participates in long-patch base excision repair (BER). Given its crucial role in DNA replication, LigI is a compelling target for the development of anti-cancer therapeutics.

This compound is a small molecule inhibitor that has demonstrated high selectivity for LigI. Structurally, many LigI-selective inhibitors, including this compound, feature a pyridazine (B1198779) ring and either an arylhydrazone or acylhydrazone linker. This compound is a potent, next-generation inhibitor identified through structure-activity relationship studies of related compounds like L82.

Mechanism of Action of this compound

This compound functions as an uncompetitive inhibitor of LigI. This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, in this case, the LigI-nicked DNA complex. This binding event stabilizes the complex and prevents the completion of the ligation reaction.

The DNA ligation reaction proceeds in three steps:

  • Adenylation of the Ligase: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred to the 5'-phosphate at the DNA nick.

  • Phosphodiester Bond Formation: The 3'-hydroxyl group attacks the 5'-adenylated phosphate, forming a phosphodiester bond and releasing AMP.

Kinetic studies have shown that this compound specifically inhibits the third step of this reaction, the phosphodiester bond formation. It does not prevent the formation of the DNA-adenylate intermediate.

L82_G17_Mechanism_of_Action cluster_ligation DNA Ligation by LigI (3 Steps) cluster_inhibition Inhibition by this compound LigI LigI LigI_AMP LigI-AMP (Adenylated Ligase) LigI->LigI_AMP Step 1 + ATP ATP ATP LigI_DNA_complex LigI-AMP-DNA (Enzyme-Substrate Complex) LigI_AMP->LigI_DNA_complex Step 2a + Nicked DNA Nicked_DNA Nicked DNA DNA_adenylate DNA-AMP (Adenylated DNA) LigI_DNA_complex->DNA_adenylate Step 2b (AMP Transfer) Inhibited_Complex LigI-DNA-AMP-L82-G17 (Stabilized Complex) LigI_DNA_complex->Inhibited_Complex Ligated_DNA Ligated DNA DNA_adenylate->Ligated_DNA Step 3 (Phosphodiester Bond Formation) AMP AMP DNA_adenylate->AMP L82_G17 This compound L82_G17->Inhibited_Complex Inhibited_Complex->Ligated_DNA Inhibited

Caption: Mechanism of this compound uncompetitive inhibition of DNA Ligase I.

Data Presentation

Biochemical Data: Enzyme Kinetics and Selectivity

The inhibitory activity of this compound against human DNA ligases was determined using in vitro ligation assays. As an uncompetitive inhibitor, this compound decreases both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

ParameterLigI (No Inhibitor)LigI + this compoundLigIIILigIVSource
Vmax (pmol/min) 0.9Reduced--
Km (µM) 1.4Reduced--
Inhibition at 200 µM Significant-Less than LigINo significant inhibition

Note: Specific Vmax' and Km' values for LigI in the presence of this compound are not available in the primary literature. The data indicates a reduction in both parameters, consistent with uncompetitive inhibition.

Cellular Data: Effects on Cancer Cell Lines

The cellular effects of this compound were assessed in various human cell lines. The data demonstrates the compound's ability to inhibit cell proliferation and induce DNA damage.

AssayCell LineConcentrationEffectSource
Cell Proliferation (MTT Assay, 72h) HeLa20 µM~70% reduction in cell number
DNA Synthesis (BrdU Incorporation) HeLaNot specifiedModest reduction
DNA Damage (γH2AX Foci Formation, 4h) HeLaConcentration-dependentIncrease in γH2AX foci
Cell Viability LIG1-expressing cellsNot specifiedMore sensitive than LIG1 null cells
Cell Viability Nuclear LigIIIα-deficient cellsNot specifiedMore sensitive than parental cells

Signaling Pathways

This compound's inhibitory action on LigI primarily impacts DNA replication and repair pathways.

DNA Replication: Okazaki Fragment Maturation

During lagging strand synthesis, DNA is synthesized in short segments called Okazaki fragments. LigI, in concert with other factors like PCNA and FEN1, is responsible for sealing the nicks between these fragments. Inhibition of LigI by this compound stalls this process, leading to an accumulation of unligated Okazaki fragments and subsequent replication stress and DNA damage.

Okazaki_Fragment_Maturation cluster_replication Lagging Strand Synthesis cluster_inhibition Inhibition by this compound Pol_delta DNA Polymerase δ Okazaki_fragment Okazaki Fragment (Newly Synthesized) Pol_delta->Okazaki_fragment Synthesis PCNA PCNA PCNA->Pol_delta recruits LigI LigI PCNA->LigI recruits Upstream_fragment Upstream Okazaki Fragment RNA_primer RNA Primer FEN1 FEN1 RNA_primer->FEN1 Removal Nicked_DNA Nicked DNA FEN1->Nicked_DNA Nicked_DNA->LigI Ligated_DNA Ligated DNA LigI->Ligated_DNA Ligation L82_G17 This compound L82_G17->LigI Inhibits

Caption: Role of LigI in Okazaki fragment maturation and its inhibition by this compound.

Base Excision Repair (BER)

LigI also participates in the long-patch sub-pathway of BER, which is responsible for repairing single-base DNA lesions. After the damaged base is removed and the DNA backbone is incised, DNA polymerase synthesizes a new stretch of DNA, and LigI seals the final nick. Inhibition of LigI can impair this repair pathway, leading to the accumulation of DNA damage.

Base_Excision_Repair cluster_ber Long-Patch Base Excision Repair cluster_inhibition Inhibition by this compound Damaged_DNA DNA with Damaged Base Glycosylase DNA Glycosylase Damaged_DNA->Glycosylase Recognizes & Removes Base AP_site AP Site Glycosylase->AP_site APE1 APE1 Endonuclease AP_site->APE1 Incises Backbone Nicked_DNA Nicked DNA APE1->Nicked_DNA Pol_beta DNA Polymerase β Nicked_DNA->Pol_beta Gap Filling Repaired_patch Repaired DNA Patch Pol_beta->Repaired_patch LigI LigI Repaired_patch->LigI Seals Nick Repaired_DNA Repaired DNA LigI->Repaired_DNA L82_G17 This compound L82_G17->LigI Inhibits

Caption: The role of LigI in the Base Excision Repair pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro DNA Ligation Assay

This assay measures the ability of LigI to ligate a nicked DNA substrate in the presence or absence of an inhibitor.

Workflow:

Ligation_Assay_Workflow Start Start Preincubation Pre-incubate LigI with this compound or DMSO Start->Preincubation Add_Substrate Add Fluorescently Labeled Nicked DNA Preincubation->Add_Substrate Incubate Incubate at 25°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analysis Analyze by Gel Electrophoresis Stop_Reaction->Analysis End End Analysis->End

Caption: Workflow for the in vitro DNA ligation assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.

  • Enzyme and Inhibitor: In a microcentrifuge tube, pre-incubate 500 fmol of purified human LigI with the desired concentration of this compound (e.g., 200 µM for selectivity) or DMSO (vehicle control) in reaction buffer for 30 minutes at 25°C.

  • Ligation Reaction: Initiate the ligation reaction by adding 1 pmol of a fluorescently labeled nicked DNA substrate.

  • Incubation: Incubate the reaction for 5 minutes at 25°C.

  • Termination: Stop the reaction by adding an equal volume of formamide (B127407) loading dye.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the products by denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the ligated and unligated DNA species using a fluorescence imager.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed HeLa cells in 96-well plate Start->Seed_Cells Treat Treat with this compound (e.g., 20 µM) or DMSO Seed_Cells->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End gH2AX_Assay_Workflow Start Start Seed_Cells Seed HeLa cells on coverslips Start->Seed_Cells Treat Treat with this compound or DMSO for 4 hours Seed_Cells->Treat Fix_Permeabilize Fix and Permeabilize Cells Treat->Fix_Permeabilize Block Block with BSA Fix_Permeabilize->Block Primary_Ab Incubate with anti-γH2AX Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount_Image Mount Coverslips and Acquire Images Secondary_Ab->Mount_Image End End Mount_Image->End

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Uncompetitive Inhibition of DNA Ligase I by L82-G17

This guide provides a comprehensive overview of this compound, a selective, uncompetitive inhibitor of human DNA Ligase I (LigI). It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the DNA ligation pathway.

Introduction to this compound

This compound is a small molecule inhibitor identified through structure-activity relationship studies as a potent and selective agent against human DNA Ligase I.[1][2] DNA Ligase I plays a critical role in cellular proliferation and maintenance by joining Okazaki fragments during lagging-strand DNA synthesis and participating in several DNA repair pathways. The unique uncompetitive inhibitory mechanism of this compound makes it a valuable tool for studying the cellular functions of LigI and a lead compound for the development of novel anti-cancer therapeutics.[1][3][4]

Chemical Properties of this compound

PropertyValueReference
Formal Name 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one[5]
CAS Number 92285-87-5[5]
Molecular Formula C₁₁H₉ClN₄O₂[5]
Formula Weight 264.7 g/mol [5]
Purity ≥98%[5]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[5]
Storage -20°C for ≥ 4 years[5]

Mechanism of Action

This compound exhibits an uncompetitive mode of inhibition.[1][6] This means the inhibitor binds exclusively to the enzyme-substrate (E-S) complex, in this case, the DNA Ligase I-nicked DNA complex. It does not bind to the free enzyme. This binding stabilizes the E-S complex and prevents the catalytic reaction from proceeding to completion. Kinetic analysis confirms this mechanism, as the presence of this compound leads to a proportional decrease in both the apparent Vmax and Km values, resulting in parallel lines on a Lineweaver-Burk plot.[1]

Specifically, this compound inhibits the third and final step of the DNA ligation process: phosphodiester bond formation .[1][2][6] It allows the first two steps—enzyme adenylation and the transfer of AMP to the 5'-phosphate at the DNA nick—to occur but stabilizes the resulting LigI-DNA-adenylate intermediate, preventing the final sealing of the DNA backbone.[1]

Uncompetitive_Inhibition E Free Enzyme (DNA Ligase I) ES Enzyme-Substrate Complex (LigI-DNA) E->ES + S (k1) S Substrate (Nicked DNA) ES->E (k-1) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (Ki) P Product (Ligated DNA) ES->P (kcat) I Inhibitor (this compound) ESI->ES

Figure 1. Uncompetitive inhibition model for this compound.

Quantitative Data

Enzyme Kinetics

Kinetic parameters were determined for DNA Ligase I in the absence and presence of this compound. The data demonstrates a reduction in both Vmax and Km, characteristic of uncompetitive inhibition.[1]

ConditionVmax (app)Km (app)Inhibition TypeReference
DNA Ligase I (alone) 0.9 pmol/min1.4 µM-[1]
+ this compound DecreasedDecreasedUncompetitive[1]
Cellular Activity

This compound demonstrates potent activity in cellular models, effectively inhibiting cell growth by disrupting DNA replication and repair.

Assay TypeCell LineConcentrationResultReference
Cell Proliferation (MTT Assay) HeLa20 µM~70% reduction in cell number[1][6]
DNA Synthesis (BrdU Inc.) HeLa4 hoursModest reduction in incorporation[1]
Ligase Selectivity In vitro200 µMInhibits LigI, not LigIV[1]

Experimental Protocols

Fluorescence-Based DNA Ligation Assay

This assay is used to measure the catalytic activity of DNA Ligase I by quantifying the joining of a fluorescently labeled nicked DNA substrate.

Protocol:

  • Reaction Setup: Prepare a final reaction volume of 20 µl.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate 500 fmol of purified DNA Ligase I with the desired concentration of this compound (or DMSO as a vehicle control) for 10 minutes at room temperature.

  • Reaction Mixture: The final mixture should contain:

    • 60 mM Tris-HCl, pH 7.4

    • 50 mM NaCl

    • 10 mM MgCl₂

    • 5 mM DTT

    • 1 mM ATP

    • 50 µg/ml BSA

    • 4% DMSO

  • Initiate Reaction: Add 1 pmol of the fluorescently nicked DNA substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction for 5 minutes at 25°C.

  • Quench Reaction: Stop the reaction by placing the tubes on ice and adding an equal volume of formamide (B127407) dye.

  • Analysis: Denature the products by heating and separate them using denaturing polyacrylamide gel electrophoresis. Visualize and quantify the ligated product using a fluorescence imager.

Ligation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Pre-incubate LigI with this compound (or DMSO) r1 Add Fluorescent Nicked DNA Substrate p1->r1 p2 Prepare Reaction Buffer (Tris, ATP, MgCl2, etc.) p2->r1 r2 Incubate (5 min @ 25°C) r1->r2 a1 Stop Reaction (Formamide Dye) r2->a1 a2 Denaturing PAGE a1->a2 a3 Fluorescence Imaging & Quantification a2->a3

Figure 2. Experimental workflow for the DNA Ligation Assay.

DNA Adenylation Assay

This assay determines if an inhibitor affects Step 1 (enzyme adenylation) or Step 2 (AMP transfer) of the ligation reaction. It uses a DNA substrate with a non-ligatable nick to trap the DNA-adenylate intermediate.

Protocol:

  • Pre-incubation: Pre-incubate 1 pmol of purified DNA Ligase I with 200 µM this compound (or control) for 5 minutes at 25°C.

  • Reaction Mixture: The final reaction buffer is the same as the ligation assay.

  • Initiate Reaction: Add 5 pmol of a radiolabeled DNA substrate containing a non-ligatable nick.

  • Incubation: Incubate for 30 minutes at 20°C.

  • Analysis: Stop the reaction and analyze the products via denaturing polyacrylamide gel electrophoresis and autoradiography to detect the accumulation of the DNA-adenylate intermediate.[1]

Signaling Pathway and Cellular Context

DNA Ligase I is essential for connecting Okazaki fragments during DNA replication. The inhibition of its final catalytic step by this compound leads to the accumulation of single-strand breaks in newly synthesized DNA. These breaks can stall replication forks, induce DNA damage responses, and ultimately lead to reduced cell proliferation or apoptosis, particularly in rapidly dividing cancer cells that are already under high replicative stress.

DNA_Ligation_Pathway cluster_pathway DNA Ligation Catalytic Cycle cluster_inhibition Inhibition by this compound step1 Step 1: Enzyme Adenylation LigI + ATP -> LigI-AMP + PPi step2 Step 2: AMP Transfer LigI-AMP + 5'-PO4 DNA -> LigI + AMP-DNA step1->step2 Nicked DNA Binding step3 Step 3: Nick Sealing LigI + AMP-DNA -> Ligated DNA + AMP step2->step3 inhibitor This compound inhibitor->step3 Inhibits

Figure 3. Inhibition point of this compound in the DNA ligation pathway.

References

An In-depth Technical Guide to the Discovery and Synthesis of L82-G17: A Selective Uncompetitive DNA Ligase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the compound L82-G17. Identified as a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI), this compound represents a significant advancement in the development of molecular probes to study the catalytic activity and cellular functions of this essential enzyme. This document details the structure-activity relationships that led to its identification, its unique mechanism of action, and its effects on cellular proliferation. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

Human DNA ligases are critical enzymes responsible for maintaining genomic integrity by catalyzing the formation of phosphodiester bonds in the DNA backbone during replication, repair, and recombination.[1] Three distinct DNA ligase genes have been identified in humans, encoding polypeptides with overlapping but distinct functions. DNA ligase I (LigI) is the primary enzyme involved in the joining of Okazaki fragments during lagging-strand DNA synthesis and also participates in several DNA repair pathways.[1][2] Given its crucial role in DNA metabolism, LigI has emerged as a promising target for the development of novel therapeutic agents, particularly in oncology.

Small molecule inhibitors of DNA ligases are invaluable tools for dissecting the intricate mechanisms of DNA replication and repair and hold potential as anticancer agents.[3][4] The development of selective inhibitors allows for the targeted interrogation of individual ligase functions. This compound was discovered through structure-activity relationship studies of a series of DNA ligase inhibitors, including its parent compound L82.[1][2] this compound exhibits increased activity and selectivity for LigI compared to L82 and is distinguished by its uncompetitive mechanism of inhibition.[1][2]

Discovery and Rationale for Development

This compound was identified from a series of compounds related to the known DNA ligase inhibitors L82, L67, and L189.[2] These parent compounds are characterized by two 6-member aromatic rings connected by linkers of varying lengths.[1] Structure-activity analyses revealed that LigI-selective inhibitors often possess a pyridazine (B1198779) ring and an arylhydrazone or acylhydrazone linker.[1][2]

This compound, with the IUPAC name 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one, emerged as a lead candidate due to its enhanced potency and selectivity for LigI.[2] Notably, it has the lowest molecular weight among arylhydrazone inhibitors with activity against LigI, suggesting it may represent the minimal structural requirements for this class of inhibitors.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A large-scale synthesis protocol has been described and is detailed below.[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product DCP 4,5-Dichloropyridazin-3(2H)-one Step1 Step 1: Reaction with Hydrazine (B178648) DCP->Step1 HM Hydrazine monohydrate HM->Step1 HBA 3-Hydroxybenzaldehyde (B18108) Step2 Step 2: Condensation HBA->Step2 Step1->Step2 Intermediate L82G17 This compound Step2->L82G17

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Inhibition of DNA Ligase I

This compound is a selective inhibitor of human DNA ligase I.[1][2] Unlike its parent compound L82, which exhibits a mixed mode of inhibition, this compound acts as an uncompetitive inhibitor.[2] This means that this compound binds to the enzyme-substrate complex (LigI bound to nicked DNA), thereby stabilizing it and preventing the completion of the ligation reaction.[2][3]

Kinetic analysis has shown that in the presence of this compound, both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the LigI-catalyzed reaction are reduced.[2] This is a characteristic feature of uncompetitive inhibition.

Mechanism of Inhibition: Targeting Step 3 of Ligation

The DNA ligation process proceeds through three distinct steps:

  • Enzyme-adenylate formation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

  • AMP transfer: The AMP moiety is transferred to the 5'-phosphate at the DNA nick, forming a DNA-adenylate intermediate.

  • Phosphodiester bond formation: The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated terminus, resulting in the formation of a phosphodiester bond and the release of AMP.

This compound specifically inhibits the third step of this reaction, phosphodiester bond formation.[1][2] It does not inhibit the formation of the DNA-adenylate intermediate.[2] By stabilizing the complex formed by the non-adenylated LigI with the DNA-adenylate, this compound effectively traps the enzyme on the DNA, preventing the final sealing of the nick.[2]

Ligation_Pathway cluster_ligation DNA Ligation Pathway cluster_inhibition Inhibition by this compound Step1 Step 1: LigI + ATP -> LigI-AMP + PPi Step2 Step 2: LigI-AMP + Nicked DNA -> LigI + DNA-AMP Step1->Step2 Step3 Step 3: LigI + DNA-AMP -> Ligated DNA + AMP Step2->Step3 Inhibitor This compound Inhibitor->Step3 Inhibits phosphodiester bond formation

Caption: DNA Ligation Pathway and the inhibitory action of this compound.

Cellular Effects

This compound has been shown to inhibit the proliferation of cancer cells. In studies with HeLa cells, this compound was a more effective inhibitor of proliferation than its parent compound, L82.[2] At a concentration of 20 µM, this compound reduced the cell number by approximately 70%, compared to a 30% reduction with the same concentration of L82.[2]

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one
Molecular FormulaC₁₁H₉ClN₄O₂
Molecular Weight264.67 g/mol
Table 2: In Vitro Activity of this compound and L82 against DNA Ligase I
CompoundInhibition MechanismEffect on KₘEffect on Vₘₐₓ
This compound UncompetitiveDecreasedDecreased
L82 MixedIncreasedDecreased

Data derived from kinetic analysis of DNA ligase I activity.[2]

Table 3: Effect of this compound and L82 on HeLa Cell Proliferation
CompoundConcentration (µM)Cell Number Reduction (%)
This compound 20~70
L82 20~30

Data from MTT assays performed over a 72-hour period.[2]

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes the synthesis of 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one (this compound).[2]

Materials:

Procedure:

  • Dissolve 4,5-Dichloropyridazin-3(2H)-one (4.0 mmol) in methanol (7 mL).

  • In a separate flask, dissolve hydrazine monohydrate (7.6 mmol) in methanol (4 mL).

  • Combine the two solutions and heat the reaction mixture at reflux for 1.5 hours. Add additional methanol (3 mL) during heating if the precipitate inhibits stirring.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with methanol and dry it under vacuum to yield 4-chloro-5-hydrazinylpyridazin-3(2H)-one.

  • Suspend the intermediate from the previous step (3.1 mmol) in ethanol (10 mL).

  • Add 3-hydroxybenzaldehyde (3.1 mmol) and a catalytic amount of concentrated hydrochloric acid (2 drops).

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with ethanol and dry it under vacuum to yield the final product, this compound.

DNA Ligase Activity Assay

This protocol is for measuring the activity of DNA ligase I in the presence of inhibitors using a fluorescently labeled DNA substrate.

Materials:

  • Purified human DNA ligase I

  • Fluorescently labeled nicked DNA substrate

  • Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Stop solution (e.g., formamide (B127407) with a loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Pre-incubate DNA ligase I with the desired concentration of this compound or DMSO control in ligation buffer for 30 minutes at 25°C.

  • Initiate the ligation reaction by adding the fluorescent nicked DNA substrate.

  • Incubate the reaction for a specific time (e.g., 5 minutes) at 25°C.

  • Stop the reaction by adding the stop solution.

  • Denature the samples by heating.

  • Separate the ligated product from the unligated substrate using denaturing PAGE.

  • Visualize and quantify the fluorescent bands using a fluorescence imager.

  • Calculate the percentage of ligation inhibition relative to the DMSO control.

Cell Proliferation Assays

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]

Materials:

  • HeLa cells

  • Cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO control.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

This assay quantifies genomic DNA as a measure of cell number.[2]

Materials:

  • HeLa cells

  • Cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • CYQUANT® NF Cell Proliferation Assay Kit (contains dye binding solution)

  • Fluorescence microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of approximately 2000 cells per well.

  • Treat the cells with various concentrations of this compound or DMSO control.

  • Culture the cells for 72 hours.

  • Wash the cells with 1x PBS.

  • Add the CYQUANT® NF dye binding solution to each well according to the manufacturer's instructions.

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

Conclusion and Future Directions

This compound is a valuable addition to the toolkit of DNA ligase inhibitors. Its selectivity for DNA ligase I and its well-defined uncompetitive mechanism of action make it a superior probe for studying the specific roles of LigI in cellular processes compared to less selective or mixed-type inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its use and further investigation by the scientific community.

Future research could focus on several key areas. The determination of the atomic resolution structure of this compound in a complex with LigI and nicked DNA would provide invaluable insights for the rational design of even more potent and selective inhibitors.[2] Additionally, exploring the therapeutic potential of this compound, either as a standalone agent or in combination with other DNA damaging agents, in various cancer models is a promising avenue for future drug development efforts. The use of site-directed mutagenesis to validate the predicted binding site of this compound on LigI would further solidify our understanding of its mechanism of action.[2]

References

L82-G17 Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective DNA Ligase I Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of L82-G17, a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DNA repair pathways. We will delve into the quantitative data, detailed experimental methodologies, and the key structural features that govern the activity and selectivity of this class of inhibitors.

Core Concepts: Targeting DNA Ligase I

Human DNA ligase I is a crucial enzyme responsible for joining Okazaki fragments during lagging strand DNA synthesis and plays a significant role in various DNA repair pathways. Its selective inhibition presents a promising strategy for cancer therapy, potentially leading to synthetic lethality in cancer cells with specific DNA repair deficiencies. This compound emerged from a structure-based drug design approach as a more potent and selective derivative of its precursor, L82.

Mechanism of Action of this compound

This compound is distinguished by its uncompetitive mechanism of inhibition against DNA ligase I.[1][2] It specifically targets the third step of the ligation process: phosphodiester bond formation.[1][2] The inhibitor stabilizes the complex formed by the non-adenylated DNA ligase I enzyme with the DNA-adenylate reaction intermediate, thereby preventing the final sealing of the DNA nick.[1]

The DNA ligation process and the point of inhibition by this compound are illustrated in the following pathway:

DNA_Ligation_Pathway E_ATP LigI + ATP E_AMP LigI-AMP + PPi E_ATP->E_AMP Step 1: Adenylation E_DNA_AMP LigI-DNA-AMP E_AMP->E_DNA_AMP Step 2: AMP Transfer E_Ligated LigI + Ligated DNA E_DNA_AMP->E_Ligated Step 3: Phosphodiester Bond Formation L82_G17 This compound E_DNA_AMP->L82_G17 L82_G17->E_DNA_AMP Inhibition

Figure 1: DNA Ligation Pathway and this compound Inhibition.

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of this compound and related compounds are governed by specific structural features. Key SAR findings from comparative studies are summarized below.[1][2]

  • Pyridazine (B1198779) Ring: The presence of a pyridazine ring is a common feature among inhibitors that show selectivity for DNA ligase I.[1][2]

  • Linker Moiety: An arylhydrazone or acylhydrazone linker connecting the two aromatic rings is crucial for LigI-selective inhibition. Compounds with a vinyl linker generally exhibit poor selectivity.[1][2]

  • Minimal Pharmacophore: this compound possesses the lowest molecular weight among the active arylhydrazone inhibitors, suggesting it may represent the minimal structural requirements for this class of LigI inhibitors.[1]

The logical relationship of these key structural features to inhibitor selectivity is depicted below:

SAR_Logic cluster_ligI LigI Selective Inhibitors cluster_non_selective LigI/LigIII or LigIII Selective cluster_poorly_selective Poorly Selective Pyridazine Pyridazine Ring Aryl_Acyl_Linker Arylhydrazone or Acylhydrazone Linker No_Pyridazine No Pyridazine Ring Vinyl_Linker Vinyl Linker

Figure 2: Key Structural Determinants for DNA Ligase Inhibitor Selectivity.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against different DNA ligases has been quantified to establish their potency and selectivity. The following tables summarize the key findings from in vitro studies.

Table 1: Chemical Structures of Key DNA Ligase Inhibitors

CompoundR1R2Linker
L82 4'-NO2HArylhydrazone
This compound H3'-OHArylhydrazone
L67 4'-ClHArylhydrazone

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundLigI % Inhibition (50 µM)LigIII % Inhibition (50 µM)
This compound ~85%~20%
L82 ~60%~15%
L67 ~95%~90%

Data are approximated from graphical representations in Howes et al., 2017 and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these SAR studies. The following sections provide summaries of the key experimental protocols employed in the characterization of this compound.

DNA Ligase Activity Assay

This assay measures the ability of the compounds to inhibit the joining of a nicked DNA substrate by purified DNA ligases.

Ligase_Assay_Workflow Start Start Prepare_Rxn Prepare Reaction Mixture: - Radiolabeled Nicked DNA Substrate - Purified DNA Ligase (LigI or LigIII) - Assay Buffer Start->Prepare_Rxn Add_Inhibitor Add Test Compound (e.g., this compound) or DMSO (Control) Prepare_Rxn->Add_Inhibitor Incubate Incubate at 25°C Add_Inhibitor->Incubate Stop_Rxn Stop Reaction with Formamide-Containing Dye Incubate->Stop_Rxn Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Stop_Rxn->Electrophoresis Analyze Phosphorimager Analysis to Quantify Substrate and Ligated Product Electrophoresis->Analyze End End Analyze->End

Figure 3: Workflow for the In Vitro DNA Ligase Activity Assay.

Methodology:

  • Reaction Setup: Reactions are typically performed in a buffer containing 60 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM ATP, 5 mM DTT, and 50 µg/ml BSA.

  • Enzyme and Substrate: Purified recombinant human DNA ligase I or III is incubated with a 5'-[32P]-labeled nicked duplex DNA substrate.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A DMSO control is run in parallel.

  • Incubation: The reactions are incubated at 25°C for a defined period, typically 15 minutes.

  • Quenching: The reaction is stopped by the addition of a formamide-containing loading dye with EDTA.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized and quantified using a phosphorimager. The percentage of inhibition is calculated relative to the DMSO control.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the impact of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or other test compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This compound was observed to reduce cell proliferation by approximately 70% at a concentration of 20 µM.[1]

Immunofluorescence Staining for γH2AX Foci

This assay is used to detect DNA double-strand breaks, a form of DNA damage, within cells.

Methodology:

  • Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with the DNA ligase inhibitors for a specified duration.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.2% Triton X-100 to allow antibody access to the nucleus.

  • Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.

  • Microscopy and Analysis: The presence of distinct fluorescent foci (γH2AX foci) within the nuclei is visualized and quantified using a fluorescence microscope. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.

Cellular Effects and Therapeutic Implications

Studies have shown that cells expressing DNA ligase I are more sensitive to this compound than isogenic LIG1 null cells.[1][2] Furthermore, cells deficient in nuclear DNA ligase IIIα, which can compensate for the loss of LigI function in DNA replication, also exhibit increased sensitivity to this compound.[1][2] These findings underscore the on-target activity of this compound in a cellular context.

The synergistic effect observed when this compound is combined with PARP inhibitors in prostate cancer cell lines suggests a promising therapeutic strategy. By inhibiting two key DNA repair pathways, it may be possible to induce synthetic lethality in cancer cells, thereby enhancing the therapeutic window and overcoming resistance mechanisms.

Conclusion

This compound represents a significant advancement in the development of selective DNA ligase I inhibitors. Its well-characterized uncompetitive mechanism of action and the clear structure-activity relationships provide a solid foundation for the rational design of next-generation inhibitors with improved pharmacological properties. The on-target cellular activity and the potential for synergistic combinations with other DNA repair inhibitors highlight the promise of this compound and related compounds as novel anticancer agents. This technical guide provides the fundamental knowledge required for researchers to further explore and build upon these important findings.

References

Unraveling the Cellular Interactions of L82-G17: A Focus Beyond DNA Ligase I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Albuquerque, NM - The small molecule L82-G17 is a well-documented, potent, and selective uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] Its mechanism of action, which involves the stabilization of the LigI-DNA complex and inhibition of the final phosphodiester bond formation step, has been a subject of significant research.[1] While the primary cellular effects of this compound are attributed to its potent on-target activity against LigI, a comprehensive understanding of any potential off-target interactions is crucial for its development as a therapeutic agent and its use as a chemical probe.[1] This technical guide provides an in-depth overview of the current knowledge regarding the cellular targets of this compound, with a specific focus on methodologies to identify targets beyond DNA ligase I.

Based on an extensive review of the current scientific literature, DNA ligase I is the only experimentally validated cellular target of this compound. Studies have demonstrated the high selectivity of this compound for LigI over other human DNA ligases, such as LigIII and LigIV.[1] The cytotoxic and anti-proliferative effects of this compound are significantly diminished in cells lacking DNA ligase I, providing strong evidence that LigI is the primary mediator of its biological activity.[1][3]

While the possibility of off-target effects for any small molecule inhibitor exists, to date, no specific alternative cellular targets for this compound have been identified in published research.[1] This indicates a high degree of selectivity for its intended target. However, for the continued development and application of this compound, a thorough investigation into its potential polypharmacology is warranted.

Quantitative Profile of this compound On-Target Activity

To provide a comprehensive overview of the known interactions of this compound, the following table summarizes the quantitative data related to its inhibition of DNA ligase I.

ParameterValueEnzymeAssay ConditionsReference
Inhibition of Ligase Activity
LigI Inhibition at 200 µM~95%Human DNA Ligase IFluorescent nicked DNA substrate[1]
LigIII Inhibition at 200 µM~10%Human DNA Ligase IIIFluorescent nicked DNA substrate[1]
LigIV Inhibition at 200 µMNo significant inhibitionHuman DNA Ligase IVFluorescent nicked DNA substrate[1]
Effect on Cell Proliferation
Reduction in HeLa cell number at 20 µM~70%-CyQUANT assay[1]

Methodologies for Identifying Novel Cellular Targets

The identification of potential off-target interactions is a critical step in the characterization of any small molecule inhibitor. The following experimental protocols outline robust methodologies that can be employed to identify cellular targets of this compound beyond DNA ligase I.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This technique is a powerful approach for identifying proteins that physically interact with a small molecule.

Experimental Protocol:

  • Immobilization of this compound: this compound is chemically modified to incorporate a linker arm, which is then covalently attached to a solid support, such as agarose (B213101) or magnetic beads. It is crucial that the linker attachment site does not interfere with the pharmacophore of this compound responsible for protein binding.

  • Cell Lysate Preparation: Prepare a native protein extract from the cell line of interest (e.g., HeLa cells). The lysis buffer should be optimized to maintain protein solubility and integrity.

  • Affinity Pull-down: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured on the beads. A control experiment using beads without the immobilized compound should be run in parallel to identify non-specific binders.

  • Washing: The beads are washed extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

cluster_workflow Affinity Chromatography Workflow Immobilize this compound Immobilize this compound Incubate Incubate Immobilize this compound->Incubate Cell Lysate Cell Lysate Cell Lysate->Incubate Wash Wash Incubate->Wash Elute Elute Wash->Elute LC-MS/MS LC-MS/MS Elute->LC-MS/MS

Affinity Chromatography Workflow
Kinome-wide Profiling

To assess whether this compound interacts with protein kinases, a common class of off-targets for small molecule inhibitors, a comprehensive kinase panel screen can be performed.

Experimental Protocol:

  • Compound Submission: this compound is submitted to a commercial service provider (e.g., Eurofins DiscoverX KINOMEscan™) that offers a broad panel of purified, active human kinases.

  • Competition Binding Assay: The assay typically involves the competition between this compound and an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the immobilized ligand is quantified.

  • Data Analysis: The results are usually reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of this compound. A significant reduction in binding indicates an interaction between this compound and the kinase. Follow-up dose-response studies are then performed to determine the binding affinity (Kd) for any identified hits.

cluster_kinome Kinome Scan Logic This compound This compound Competition Assay Competition Assay This compound->Competition Assay Kinase Panel Kinase Panel Kinase Panel->Competition Assay Binding Quantification Binding Quantification Competition Assay->Binding Quantification Identify Hits Identify Hits Binding Quantification->Identify Hits

Kinome-wide Profiling Logic

Known Signaling Pathway of this compound Action

The established mechanism of this compound is its direct interference with the final step of DNA ligation, a critical process in DNA replication and repair.

cluster_pathway This compound Mechanism of Action DNA Ligase I DNA Ligase I LigI-DNA Complex LigI-DNA Complex DNA Ligase I->LigI-DNA Complex Nicked DNA Nicked DNA Nicked DNA->LigI-DNA Complex Trapped Complex Trapped Complex LigI-DNA Complex->Trapped Complex This compound This compound This compound->Trapped Complex Ligation Blocked Ligation Blocked Trapped Complex->Ligation Blocked

This compound Inhibition of DNA Ligation

References

L82-G17 effect on DNA replication and repair pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of L82-G17 on DNA Replication and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI), a critical enzyme in DNA replication and repair.[1][2] By targeting the final step of the ligation process, this compound effectively halts the joining of DNA strands, leading to an accumulation of DNA damage and a subsequent block in cellular proliferation.[1][3] This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as a highly specific inhibitor of DNA ligase I.[1][2] Unlike competitive inhibitors, this compound is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] Specifically, it targets the third and final step of the DNA ligation reaction: phosphodiester bond formation.[1][2] this compound stabilizes the complex formed between the non-adenylated LigI and the DNA-adenylate intermediate, thereby preventing the final sealing of the DNA nick.[1] This selective inhibition of LigI, with minimal effect on DNA ligase III (LigIII) and no inhibition of DNA ligase IV (LigIV) at effective concentrations, makes this compound a valuable tool for probing the specific functions of LigI in cellular processes.[1]

Signaling Pathway of this compound Action

L82_G17_Pathway cluster_replication DNA Replication Fork cluster_ligation DNA Ligation (Step 3) cluster_response Cellular Response Okazaki Fragment Okazaki Fragment Nick Nick Okazaki Fragment->Nick Unligated Okazaki Fragment LigI DNA Ligase I LigI-DNA Complex LigI-DNA-AMP Intermediate LigI->LigI-DNA Complex Binds to nick Ligated DNA Sealed DNA LigI-DNA Complex->Ligated DNA Phosphodiester bond formation Replication Fork Collapse Replication Fork Collapse LigI-DNA Complex->Replication Fork Collapse L82_G17 This compound L82_G17->LigI-DNA Complex Stabilizes complex, blocks ligation DNA Damage DNA Strand Breaks (γH2AX foci) Replication Fork Collapse->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Cell Cycle Arrest->Proliferation Inhibition

Caption: Mechanism of this compound action and its cellular consequences.

Quantitative Data on Cellular Effects

The inhibitory action of this compound on DNA ligase I translates to measurable effects on cellular proliferation and DNA integrity.

Cell LineAssayConcentration (µM)ResultReference
HeLaCell Proliferation20~70% reduction in cell number[1]
HeLaDNA Synthesis (BrdU Inc.)20Significant decrease in BrdU incorporation[1]
HeLaDNA Damage20Induction of γH2AX foci[1]
CH12F3Cell ProliferationNot specified"Great effect" on proliferation and survival[3]

Experimental Protocols

DNA Ligase Activity Assay

This protocol is used to measure the inhibition of DNA ligase activity by this compound.

Workflow:

Caption: Workflow for DNA ligase activity assay.

Methodology:

  • Enzyme Preparation: Purify recombinant human DNA ligase I (LigI).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.

  • Reaction Mixture:

    • In a reaction buffer (e.g., 60 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP), pre-incubate 500 fmol of LigI with the desired concentration of this compound (e.g., 200 µM) for 30 minutes at 25°C.[1]

  • Ligation Reaction:

    • Initiate the ligation reaction by adding 1 pmol of a fluorescently labeled, nicked DNA substrate.

    • Incubate for 5 minutes at 25°C.[1]

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer (e.g., formamide (B127407) with EDTA).

    • Denature the products by heating.

    • Separate the ligated and unligated DNA products using denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the fluorescent signal of the ligated product.

Cell Proliferation Assay

This protocol assesses the impact of this compound on the growth of cultured cells.

Workflow:

Caption: Workflow for cell proliferation assay.

Methodology:

  • Cell Culture:

    • Culture human cells (e.g., HeLa) in appropriate media and conditions.

  • Seeding:

    • Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a defined period (e.g., 72 hours).

  • Quantification:

    • Quantify cell number using a method such as the CyQUANT assay, which measures genomic DNA content.[1]

    • Alternatively, cells can be trypsinized and counted using a hemocytometer or automated cell counter.

DNA Damage (γH2AX) Immunofluorescence Assay

This protocol visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX).

Workflow:

Caption: Workflow for γH2AX immunofluorescence.

Methodology:

  • Cell Preparation:

    • Grow cells on glass coverslips in a multi-well plate.

  • Treatment:

    • Treat cells with this compound (e.g., 20 µM) or a control for a specified time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).

    • Incubate with a primary antibody specific for γH2AX.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus.

Conclusion and Future Directions

This compound is a potent and selective tool for investigating the roles of DNA ligase I in DNA replication and repair. Its uncompetitive mechanism of action provides a unique approach to studying the consequences of inhibiting the final step of DNA ligation.[1][4] The cytostatic effect of this compound suggests that inhibiting LigI is a viable strategy for halting the proliferation of rapidly dividing cells, a hallmark of cancer.[5] Future research could focus on the synergistic effects of this compound with other DNA damaging agents or inhibitors of other DNA repair pathways, potentially leading to the development of novel anti-cancer therapies.[5]

References

The Role of L82-G17 in Elucidating Okazaki Fragment Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L82-G17, a selective inhibitor of human DNA ligase I, and its critical role as a research tool in the study of Okazaki fragment ligation. This process is fundamental to DNA replication and a key target in the development of novel cancer therapeutics.

Introduction to Okazaki Fragment Ligation and DNA Ligase I

During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. These fragments, which consist of an RNA primer and newly synthesized DNA, must be processed and joined together to create a continuous DNA strand. This maturation process involves the removal of the RNA primers, filling of the resulting gaps by DNA polymerase, and the final sealing of the phosphodiester backbone by a DNA ligase.[1]

In eukaryotic cells, DNA ligase I (LigI) is the primary enzyme responsible for joining Okazaki fragments.[2] Given its essential role in DNA replication, LigI is a significant target for anti-cancer drug development, as cancer cells are characterized by high proliferative rates and a corresponding dependence on efficient DNA replication.[2][3]

This compound: A Selective Uncompetitive Inhibitor of DNA Ligase I

This compound is a small molecule inhibitor that has demonstrated high selectivity for human DNA ligase I.[2][4] It is a derivative of a previously identified LigI inhibitor, L82, but exhibits increased activity and selectivity.[2][4]

Mechanism of Action

Kinetic analyses have revealed that this compound acts as an uncompetitive inhibitor of LigI.[2][4] This means that this compound does not bind to the free enzyme but instead binds to the LigI-DNA substrate complex. By stabilizing this complex, this compound specifically inhibits the third and final step of the ligation reaction: the phosphodiester bond formation.[2][4] This mechanism is distinct from competitive inhibitors that would compete with the DNA substrate for binding to the enzyme's active site. The uncompetitive nature of this compound makes it a highly specific tool for studying the catalytic cycle of LigI.[4]

dot

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data on DNA Ligase Inhibition

The selectivity and potency of this compound and related compounds have been quantified through various biochemical assays. The following tables summarize key inhibitory data.

Compound Target Ligase(s) IC50 (µM) Inhibition Mechanism Reference
This compound DNA Ligase I~10Uncompetitive[2][4]
L82 DNA Ligase I12Uncompetitive/Mixed[3][5]
L67 DNA Ligase I & IIILigI: ~5, LigIII: ~15Competitive[5]
L189 DNA Ligase I, III, & IVNot specifiedCompetitive[3][6]
Table 1: Comparison of DNA Ligase Inhibitors.
Cell Line Treatment Effect Concentration Reference
HeLaThis compoundReduced BrdU incorporationNot specified[2]
HeLaThis compound~70% reduction in cell number20 µM[2]
MCF7L82Cytostatic (G1/S checkpoint activation)50 µM[5]
MCF7, HCT116, HeLaL67, L189CytotoxicVaries[5]
Table 2: Cellular Effects of DNA Ligase Inhibitors.

Experimental Protocols

The study of this compound and its impact on Okazaki fragment ligation relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro DNA Ligation Assay

This assay is fundamental for determining the inhibitory activity of compounds like this compound on purified DNA ligase.

Objective: To measure the ability of a DNA ligase to join a nicked DNA substrate and to quantify the inhibitory effect of a compound.

Materials:

  • Purified human DNA ligase I (and other ligases for selectivity profiling)

  • Nicked DNA substrate (e.g., a double-stranded oligonucleotide with a single-strand break, often fluorescently or radioactively labeled)

  • Ligation buffer (typically containing Tris-HCl, MgCl₂, DTT, and ATP)

  • Candidate inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., EDTA or formamide-containing stop buffer)

  • Detection system (e.g., fluorescence plate reader, gel electrophoresis apparatus with phosphorimager or fluorescence scanner)

Protocol:

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the ligation buffer, nicked DNA substrate, and the desired concentration of the inhibitor (or solvent control).

  • Enzyme Addition: Initiate the reaction by adding the purified DNA ligase to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the ligase (e.g., 25°C or 37°C) for a defined period (e.g., 5-30 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Detection:

    • Fluorescence-based: If using a FRET-based substrate, measure the change in fluorescence in a plate reader.

    • Gel-based: Separate the reaction products (ligated vs. unligated substrate) using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize and quantify the bands using a phosphorimager or fluorescence scanner.

  • Data Analysis: Calculate the percentage of ligation in the presence of the inhibitor relative to the control. Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

dot

DNA_Ligation_Assay_Workflow cluster_workflow In Vitro DNA Ligation Assay Workflow A Prepare Reaction Mix (Buffer, DNA Substrate, Inhibitor) B Add Purified DNA Ligase A->B C Incubate at Optimal Temperature B->C D Stop Reaction with Quenching Solution C->D E Analyze Products (Fluorescence or Gel Electrophoresis) D->E F Calculate % Inhibition and IC50 E->F

Figure 2: In Vitro DNA Ligation Assay Workflow.
Cell Proliferation/Viability Assay

These assays are used to determine the effect of this compound on the growth and viability of cancer cell lines.

Objective: To assess the cytostatic or cytotoxic effects of this compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescent ATP assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time required for the colorimetric or luminescent reaction to develop.

  • Measurement: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Analysis of Okazaki Fragments

To directly observe the effect of this compound on Okazaki fragment ligation in cells, specialized techniques are required to isolate and analyze these replication intermediates.

Objective: To determine if inhibition of LigI by this compound leads to an accumulation of unligated Okazaki fragments.

Materials:

  • Cell line of interest

  • This compound

  • Reagents for cell lysis and DNA extraction

  • Reagents for denaturing agarose (B213101) gel electrophoresis

  • Radioactive or fluorescent labeling reagents for DNA

  • Phosphorimager or fluorescence scanner

Protocol:

  • Cell Treatment: Culture cells and treat with this compound for a period sufficient to allow DNA replication to occur (e.g., a few hours).

  • DNA Isolation: Harvest the cells and gently lyse them to release the genomic DNA, taking care to minimize shearing.

  • Denaturation and Electrophoresis: Denature the DNA and separate the single-stranded fragments by size on a denaturing agarose gel.

  • Southern Blotting and Hybridization (or direct labeling): Transfer the DNA to a membrane and probe for Okazaki fragments using a labeled oligonucleotide that is specific to a newly replicated region. Alternatively, nascent DNA can be labeled in vivo (e.g., with BrdU or radioactive nucleotides) and detected directly on the gel.

  • Visualization: Visualize the labeled Okazaki fragments using a phosphorimager or fluorescence scanner. An accumulation of smaller DNA fragments in the this compound-treated cells compared to the control would indicate a defect in Okazaki fragment ligation.

Signaling Pathways and Logical Relationships

The process of Okazaki fragment maturation is a highly coordinated pathway involving multiple enzymes. This compound provides a tool to dissect the specific role of DNA ligase I within this pathway.

dot

Okazaki_Fragment_Ligation_Pathway cluster_pathway Okazaki Fragment Maturation Pathway cluster_inhibition Point of Inhibition by this compound A RNA/DNA Primer Synthesis (Pol α-primase) B Okazaki Fragment Elongation (Pol δ) A->B C Strand Displacement and Flap Formation B->C D Flap Removal (FEN1/Dna2) C->D E Nick Sealing (DNA Ligase I) D->E F Continuous Lagging Strand E->F Inhibitor This compound Inhibitor->E Inhibits

Figure 3: Okazaki Fragment Ligation Pathway and this compound Inhibition.

Conclusion

This compound has emerged as a powerful and specific chemical probe for studying the function of human DNA ligase I. Its uncompetitive mechanism of action allows for the precise dissection of the final step of Okazaki fragment ligation. For researchers in the fields of DNA replication, DNA repair, and cancer biology, this compound provides an invaluable tool to investigate the intricacies of lagging strand synthesis and to explore the therapeutic potential of targeting DNA ligases in cancer. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound in these research endeavors.

References

preliminary in vitro characterization of L82-G17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro characterization of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The data and methodologies presented herein are compiled from peer-reviewed research to facilitate further investigation and application of this compound in cancer research and drug development.

Core Compound Characteristics

This compound is a small molecule inhibitor that has demonstrated significant and selective activity against DNA ligase I.[1][2] It represents a valuable tool for probing the catalytic activity and cellular functions of LigI.[1][2]

PropertyValueReference
CAS Number 92285-87-5[3]
Molecular Formula C₁₁H₉ClN₄O₂[3]
Molecular Weight 264.7 g/mol [3]
Mechanism of Action Uncompetitive inhibitor of DNA Ligase I[1][4]
Target Step Step 3: Phosphodiester bond formation[1][2][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from the in vitro characterization of this compound.

Table 1: Enzyme Kinetics of this compound against DNA Ligase I

Kinetic parameters were determined using fluorescence-based ligation assays. The data demonstrates that this compound reduces both the Vmax and Km of DNA ligase I, which is characteristic of uncompetitive inhibition.[1]

ConditionVmax (pmol/min)Km (µM)
DNA Ligase I alone 0.91.4
+ this compound (20 µM) DecreasedDecreased
+ this compound (200 µM) Further DecreasedFurther Decreased
Source: Howes TRL, et al. DNA Repair (Amst). 2017.[1]
Table 2: Selectivity Profile of this compound

The selectivity of this compound was assessed against other human DNA ligases at a concentration of 200 µM.

DNA Ligase Isoform% Inhibition (at 200 µM)
DNA Ligase I (LigI) Significant Inhibition
DNA Ligase III (LigIII) Minimal Inhibition
DNA Ligase IV (LigIV) No Inhibition
Source: Howes TRL, et al. DNA Repair (Amst). 2017.[1]
Table 3: Cellular Effects of this compound

The cellular consequences of LigI inhibition by this compound were evaluated in various cancer cell lines.

AssayCell LineConcentrationResult
Cell Proliferation (MTT Assay) HeLa20 µM~70% reduction in cell number
DNA Synthesis (BrdU Incorporation) HeLaNot specifiedModest reduction
DNA Damage (γH2AX foci) HeLaNot specifiedInduction of DNA damage foci
Source: Howes TRL, et al. DNA Repair (Amst). 2017.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.

L82_G17_Mechanism cluster_ligation DNA Ligation Step 3 cluster_inhibition Inhibition by this compound LigI_DNA_AMP LigI-DNA-AMP Complex Ligated_DNA Ligated DNA + AMP LigI_DNA_AMP->Ligated_DNA Phosphodiester Bond Formation Trapped_Complex Trapped Complex: LigI-DNA-AMP-L82-G17 LigI_DNA_AMP->Trapped_Complex LigI Free LigI Ligated_DNA->LigI L82_G17 This compound L82_G17->Trapped_Complex Trapped_Complex->Ligated_DNA Inhibited

Caption: Mechanism of this compound uncompetitive inhibition of DNA Ligase I.

L82_G17_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Ligase_Assay DNA Ligase Inhibition Assay (Purified Proteins) Kinetics Enzyme Kinetics (Michaelis-Menten) Ligase_Assay->Kinetics Proliferation Cell Proliferation Assay (MTT / CyQUANT) Ligase_Assay->Proliferation Informed by Binding_Assay DNA Binding Assay (EMSA) Kinetics->Binding_Assay DNA_Synth DNA Synthesis Assay (BrdU Incorporation) Proliferation->DNA_Synth DNA_Damage DNA Damage Assay (γH2AX Foci) DNA_Synth->DNA_Damage

Caption: General experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound, based on the protocols described in the primary literature.

DNA Ligation Assay
  • Objective: To determine the inhibitory effect of this compound on the activity of purified human DNA ligases.

  • Materials:

    • Purified human DNA Ligase I, III, and IV.

    • Fluorescently labeled nicked DNA substrate.

    • This compound dissolved in DMSO.

    • Assay buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.

  • Procedure:

    • DNA ligases (500 fmol for LigI and LigIII, 2 pmol for LigIV) were pre-incubated with 200 µM of this compound or DMSO (vehicle control) for 30 minutes at 25°C in the assay buffer.

    • The ligation reaction was initiated by the addition of 1 pmol of the fluorescent nicked DNA substrate.

    • The reaction mixture was incubated for 5 minutes at 25°C.

    • The reaction was stopped, and the products were analyzed by denaturing polyacrylamide gel electrophoresis.

    • The amount of ligated product was quantified using a fluorescence imager.

Enzyme Kinetic Analysis
  • Objective: To determine the kinetic parameters (Vmax and Km) of DNA Ligase I in the presence and absence of this compound.

  • Procedure:

    • Fluorescence-based ligation assays were performed as described above with varying concentrations of the nicked DNA substrate.

    • Reactions were carried out in the absence of this compound and in the presence of 20 µM and 200 µM this compound.

    • Initial reaction velocities (pmol/min) were measured for each substrate concentration.

    • The data were fitted to the Michaelis-Menten equation to determine Vmax and Km.

    • Lineweaver-Burk plots were generated from the same data to visualize the mechanism of inhibition.

Cell Proliferation (MTT) Assay
  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

  • Materials:

    • HeLa cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with various concentrations of this compound (e.g., up to 20 µM) or DMSO control for 72 hours.

    • After the incubation period, MTT solution was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • The medium was removed, and the formazan crystals were dissolved in a solubilization buffer.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the DMSO-treated control cells.

DNA Damage (γH2AX Foci) Assay
  • Objective: To detect the formation of DNA double-strand breaks induced by this compound treatment.

  • Materials:

    • HeLa cells.

    • This compound.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Primary antibody against phosphorylated H2AX (γH2AX).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

  • Procedure:

    • HeLa cells were grown on coverslips and treated with this compound for a specified time.

    • The cells were fixed and then permeabilized.

    • The cells were incubated with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

    • The coverslips were mounted on slides with a mounting medium containing DAPI.

    • The formation of γH2AX foci was visualized and quantified using fluorescence microscopy.

References

Methodological & Application

Application Notes and Protocols for L82-G17, a DNA Ligase I Inhibitor, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI).[1][2][3] DNA ligase I plays a crucial role in DNA replication and repair by joining Okazaki fragments during lagging strand synthesis and sealing nicks in the DNA backbone during repair processes. This compound specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation, thereby stabilizing the complex between the non-adenylated DNA ligase I and the DNA-adenylate intermediate.[1] This inhibitory action leads to an accumulation of DNA damage and a reduction in cell proliferation, making this compound a valuable tool for studying DNA replication and repair mechanisms, and a potential lead compound for the development of anti-cancer agents.[4]

Mechanism of Action: Inhibition of DNA Ligation

This compound acts as an uncompetitive inhibitor of DNA ligase I.[1][5] This means it binds to the enzyme-substrate complex, in this case, the complex formed between DNA ligase I and nicked DNA. By stabilizing this complex, this compound prevents the final step of ligation, the formation of a phosphodiester bond, which is essential for sealing breaks in the DNA backbone. This disruption of DNA replication and repair processes can induce cell cycle arrest and reduce cell viability.

DNA_Ligation_Pathway DNA Ligase I Signaling Pathway and this compound Inhibition cluster_replication DNA Replication cluster_ligation DNA Ligation (Step 3) Okazaki_Fragments Okazaki Fragments Nicked_DNA Nicked DNA Okazaki_Fragments->Nicked_DNA Processing LigI DNA Ligase I LigI_DNA_Complex LigI-DNA-Adenylate Complex LigI->LigI_DNA_Complex Binds to Nicked DNA Ligated_DNA Ligated DNA LigI_DNA_Complex->Ligated_DNA Phosphodiester Bond Formation L82_G17 This compound L82_G17->LigI_DNA_Complex Inhibits

Figure 1: DNA Ligase I Pathway and this compound Inhibition.

Data Presentation

The following table summarizes the reported effects of this compound on cell proliferation.

Cell LineAssayConcentration of this compoundObserved EffectReference
HeLaProliferation Assay20 µM~70% reduction in cell number[1]
HeLaCYQUANT Assay20 µMSignificant reduction in genomic DNA[1]
LIG1-expressing cellsProliferation AssayNot specifiedMore sensitive to this compound than LIG1 null cells[1][2]
Nuclear LigIIIα-deficient cellsProliferation AssayNot specifiedMore sensitive to this compound than parental cells[1][2]

Experimental Workflow

A typical workflow for evaluating the effects of this compound on a cancer cell line is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treat_Cells 4. Treat Cells with Serial Dilutions of this compound Cell_Seeding->Treat_Cells Prepare_L82_G17 3. Prepare this compound Stock Solution (in DMSO) Prepare_L82_G17->Treat_Cells Incubate 5. Incubate for Desired Time Period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Proliferation_Assay 6a. Cell Proliferation Assay (e.g., CYQUANT, BrdU) Incubate->Proliferation_Assay DNA_Damage_Assay 6b. DNA Damage Assay (e.g., γH2AX staining) Incubate->DNA_Damage_Assay Data_Analysis 7. Data Analysis (IC50 determination) Proliferation_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Figure 2: Experimental workflow for this compound cell-based assays.

Experimental Protocols

Cell Proliferation Assay using CYQUANT®

This protocol is designed to quantify cell proliferation by measuring the cellular DNA content.

Materials and Reagents:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS: 92285-87-5)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear-bottom black plates

  • CYQUANT® Cell Proliferation Assay Kit

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CYQUANT® Assay:

    • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the CYQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add 200 µL of the CYQUANT® working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other values.

    • Plot the fluorescence intensity against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

DNA Damage Assessment by γH2AX Foci Staining

This protocol allows for the visualization and quantification of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX).

Materials and Reagents:

  • HeLa cells

  • Complete culture medium

  • This compound

  • DMSO

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Sterilize glass coverslips and place one in each well of a 24-well plate.

    • Seed 50,000 HeLa cells per well and incubate for 24 hours.

    • Treat the cells with this compound at various concentrations (e.g., 10 µM, 20 µM, 50 µM) and a vehicle control for 24 hours.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.

References

Application Notes and Protocols for L82-G17 in DNA Repair Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI).[1][2][3][4] DNA ligase I plays a crucial role in the final steps of DNA replication, recombination, and repair by joining breaks in the phosphodiester backbone of DNA. This compound functions as an uncompetitive inhibitor, offering a valuable tool for investigating the catalytic activity and cellular functions of LigI.[1][3][4] Its ability to selectively inhibit LigI makes it a significant compound for cancer research and the development of anti-cancer agents that target DNA repair pathways.[2][5]

Mechanism of Action

This compound specifically targets the third and final step of the DNA ligation process: phosphodiester bond formation.[1][6] Unlike competitive inhibitors that bind to the enzyme's active site, this compound is an uncompetitive inhibitor. It binds to the enzyme-substrate complex, specifically the complex formed by non-adenylated LigI with the DNA-adenylate intermediate.[1] This binding stabilizes the LigI-DNA complex, preventing the final sealing of the DNA nick and leading to an accumulation of DNA breaks. This mechanism is distinct from its parent compound, L82, which exhibits both competitive and uncompetitive inhibition.[1]

cluster_ligation DNA Ligation Pathway (DNA Ligase I) cluster_inhibition Inhibition by this compound LigI DNA Ligase I (LigI) LigI_AMP LigI-AMP Intermediate LigI->LigI_AMP + ATP ATP ATP LigI_AMP->LigI + PPi LigI_DNA_AMP LigI-DNA-AMP Complex LigI_AMP->LigI_DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA LigI_DNA_AMP->LigI Repaired_DNA Repaired DNA LigI_DNA_AMP->Repaired_DNA Phosphodiester Bond Formation AMP AMP LigI_DNA_AMP->AMP Inhibited_Complex Trapped LigI-DNA-AMP Complex LigI_DNA_AMP->Inhibited_Complex PPi PPi L82_G17 This compound L82_G17->Inhibited_Complex start Start seed Seed Cells on Coverslips start->seed treat Treat with this compound seed->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with 1% BSA permeabilize->block primary_ab Incubate with Primary Ab (anti-γH2AX) block->primary_ab secondary_ab Incubate with Secondary Ab (Alexa Fluor) primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount image Image and Quantify Foci mount->image end_node End image->end_node

References

Application Notes and Protocols for L82-G17 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1] As a selective inhibitor, this compound presents a targeted approach for cancer therapy, capitalizing on the elevated levels of LigI often found in proliferating cancer cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, based on currently available research.

Mechanism of Action

This compound functions as an uncompetitive inhibitor of DNA ligase I.[1][2] This means it binds to the enzyme-substrate complex, specifically stabilizing the interaction between LigI and nicked DNA. The primary mechanism of inhibition is the blockage of the third step of the ligation process: the formation of the phosphodiester bond to seal the DNA nick.[1][2] This leads to an accumulation of DNA ligation intermediates and subsequent disruption of DNA replication and repair processes.

Data Presentation

In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationEffect
HeLaCervical CancerCell Proliferation20 µM~70% reduction in cell number[1]
HCT116Colorectal CancerCell ProliferationNot specifiedInhibition of proliferation observed[1]
HCT116 (LigIIIα knockout)Colorectal CancerCell ProliferationNot specifiedMarkedly increased inhibitory activity compared to parental HCT116[1]
CH12F3 (Parental)B-cell lymphomaCell Proliferation & Survival0-100 µMSignificant effect on proliferation and survival[2]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, providing insight into its cytostatic or cytotoxic potential.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing sufficient time for colony formation.

  • Fixation and Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% methanol (B129727) to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-30 minutes at room temperature.

    • Gently wash the wells with water until the excess stain is removed.

  • Colony Counting: Air dry the plates and count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

L82_G17_Mechanism_of_Action cluster_dna_replication DNA Replication & Repair cluster_inhibition Inhibition by this compound DNA_Nick DNA Nick LigI DNA Ligase I DNA_Nick->LigI Binding Ligation Phosphodiester Bond Formation (DNA Ligation) LigI->Ligation Catalysis LigI_DNA_Complex LigI-DNA Complex Repaired_DNA Repaired DNA Ligation->Repaired_DNA Ligation_Blocked Ligation Blocked L82_G17 This compound L82_G17->LigI_DNA_Complex Binds to LigI_DNA_Complex->Ligation_Blocked Replication_Stalled DNA Replication Stalled Ligation_Blocked->Replication_Stalled

Caption: Mechanism of action of this compound on DNA Ligase I.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis Seed_Cells Seed Cancer Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Treatment Treat with this compound Adherence->Treatment MTT Cell Viability (MTT) Treatment->MTT 24-72h Incubation Colony Colony Formation Treatment->Colony 7-14d Incubation Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle 24-48h Incubation IC50 Determine IC50 MTT->IC50 SF Calculate Surviving Fraction Colony->SF Distribution Analyze Phase Distribution Cell_Cycle->Distribution

Caption: General experimental workflow for studying this compound.

Signaling_Pathway L82_G17 This compound LigI_Inhibition DNA Ligase I Inhibition L82_G17->LigI_Inhibition DNA_Damage Accumulation of DNA Nicks & Breaks LigI_Inhibition->DNA_Damage Replication_Stress Replication Fork Stall/Collapse DNA_Damage->Replication_Stress DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) Replication_Stress->DDR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S or G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Potentially Cytostatic_Effect Cytostatic Effect (Inhibition of Proliferation) Cell_Cycle_Arrest->Cytostatic_Effect Apoptosis->Cytostatic_Effect

Caption: Putative signaling pathway following this compound treatment.

References

Application Notes: L82-G17 as a Selective Probe for DNA Ligase I Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In human cells, three distinct DNA ligase enzymes (LigI, LigIII, and LigIV) are responsible for catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone. These enzymes play critical, yet partially overlapping, roles in DNA replication, repair, and recombination.[1] DNA ligase I (LigI) is the primary enzyme responsible for joining Okazaki fragments during lagging-strand DNA synthesis and also participates in long-patch base excision repair and nucleotide excision repair.[1][2][3] Given its central role in DNA metabolism, particularly in highly proliferating cells, LigI is a significant target for therapeutic intervention, especially in oncology.

The development of specific molecular probes is essential to dissect the unique functions of each DNA ligase. L82-G17 is a small molecule inhibitor that has emerged as a powerful tool for studying LigI. It exhibits high selectivity for LigI over other human DNA ligases and possesses a unique mechanism of action that makes it particularly valuable for probing the enzyme's catalytic cycle and cellular functions.[4][5] These notes provide a comprehensive overview of this compound, including its mechanism, quantitative data on its activity, and detailed protocols for its application in research and drug development settings.

Mechanism of Action: Uncompetitive Inhibition of Ligation Step 3

The DNA ligation reaction proceeds through a three-step mechanism:

  • Enzyme Adenylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate at the DNA nick, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The non-adenylated enzyme catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, sealing the nick and releasing AMP.[2]

This compound is a selective, uncompetitive inhibitor of DNA ligase I.[4][5] Unlike competitive inhibitors that block substrate binding, uncompetitive inhibitors bind only to the enzyme-substrate complex. Kinetic analysis confirms that this compound acts as an uncompetitive inhibitor with respect to the nicked DNA substrate.[2][4]

Specifically, this compound inhibits the third and final step of the ligation reaction—phosphodiester bond formation.[4][6] It does not prevent the formation of the DNA-adenylate intermediate.[4] Instead, this compound stabilizes the complex formed by the non-adenylated LigI enzyme with the DNA-adenylate intermediate, effectively trapping the enzyme on the DNA and preventing the final catalytic step of nick sealing.[4] This mechanism is distinct from its parent compound, L82, which appears to have both competitive and uncompetitive properties.[4][7]

cluster_ligation DNA Ligation Pathway (LigI) cluster_inhibition This compound Inhibition E_ATP LigI + ATP E_AMP LigI-AMP + PPi E_ATP->E_AMP Step 1 Enzyme Adenylation E_AMP_DNA LigI-AMP + Nicked DNA E_DNA_AMP LigI + DNA-AMP E_AMP_DNA->E_DNA_AMP Step 2 AMP Transfer to DNA E_Ligated LigI + Sealed DNA + AMP E_DNA_AMP->E_Ligated Step 3 Phosphodiester Bond Formation Inhibitor This compound Trapped_Complex Trapped Complex: LigI-DNA-AMP-L82-G17 Inhibitor->Trapped_Complex Trapped_Complex->E_Ligated Blocked E_DNA_AMP_ref->Trapped_Complex y_axis 1/Velocity x_axis 1/[Substrate] origin 0 uninhibited_start->uninhibited_end  - Inhibitor inhibited_start->inhibited_end  + this compound y_axis_line->y_axis_end x_axis_line->x_axis_end cluster_setup Cell Seeding & Treatment cluster_assay Incubation & Analysis cluster_output Data Output start Seed Cells in Multi-well Plates cell1 WT Cells cell2 LIG1 Null Cells cell3 LigIIIα Null Cells treat Treat with this compound (Dose-Response) or DMSO cell1->treat cell2->treat cell3->treat incubate Incubate for 24-72 hours treat->incubate measure Measure Cell Viability/ Proliferation incubate->measure compare Compare IC50 or % Inhibition measure->compare

References

Application Notes and Protocols: L82-G17 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2][3] Unlike many enzyme inhibitors, this compound acts via an uncompetitive mechanism, specifically inhibiting the third step of the ligation reaction—phosphodiester bond formation.[1][2] This action stabilizes the non-covalent complex formed between DNA ligase I and the DNA-adenylate intermediate, effectively trapping the enzyme on the DNA.[1][4] This mechanism is analogous to the action of some PARP inhibitors that trap PARP1-DNA complexes, a strategy known to be highly cytotoxic to cancer cells.[1]

The abnormal expression of DNA ligases in various cancers suggests that DNA ligase inhibitors like this compound could be valuable as anti-cancer agents, either alone or in combination with DNA-damaging therapies.[1] These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Mechanism of Action: Inhibition of DNA Ligase I

DNA ligase I is critical for joining Okazaki fragments during lagging-strand DNA synthesis and for completing several DNA repair pathways. The ligation process occurs in three sequential steps:

  • Enzyme Adenylation: LigI reacts with ATP to form a covalent LigI-AMP intermediate.

  • AMP Transfer: The AMP moiety is transferred from LigI to the 5'-phosphate of the DNA nick, creating a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: LigI catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, forming a phosphodiester bond to seal the nick and releasing AMP.

This compound exerts its inhibitory effect at Step 3.[1][2] It binds to the LigI-DNA complex and stabilizes it, preventing the final phosphodiester bond formation and leaving the DNA nick unsealed. This trapped protein-DNA complex can obstruct DNA replication and transcription, leading to DNA damage and subsequent cell death.[1]

L82_G17_Mechanism cluster_ligation DNA Ligation Pathway (Catalyzed by DNA Ligase I) cluster_inhibition Inhibition by this compound LigI LigI + ATP LigI_AMP LigI-AMP (Adenylated Enzyme) LigI->LigI_AMP Step 1 DNA_AMP LigI + DNA-AMP (Adenylated DNA) LigI_AMP->DNA_AMP Step 2 Nicked_DNA Nicked DNA Nicked_DNA->DNA_AMP Sealed_DNA Sealed DNA + AMP DNA_AMP->Sealed_DNA Step 3 Trapped_Complex Trapped Complex: LigI-DNA-AMP-L82-G17 DNA_AMP->Trapped_Complex Inhibited by this compound Inhibitor This compound Inhibitor->Trapped_Complex Binds & Stabilizes Block Replication Fork Collapse & Cytotoxicity Trapped_Complex->Block Leads to

Caption: Mechanism of this compound as an uncompetitive inhibitor of DNA Ligase I.

Data Presentation

The following table summarizes the observed cytotoxic and anti-proliferative effects of this compound from preclinical studies. IC₅₀ values can vary significantly based on the cell line, assay type, and incubation time.

CompoundCell LineAssay TypeConcentrationEffectSource
This compound HCT116 derivativeCell Proliferation20 µM~70% reduction in cell number[1]
L82 HCT116 derivativeCell Proliferation20 µM~30% reduction in cell number[1]
This compound HeLaCell Proliferation20 µMDecrease in proliferation[5]
L82 MCF7Cell Cycle Analysis50 µMCytostatic; G1/S checkpoint activation[4][6]

Experimental Protocols

This section provides detailed methodologies for quantifying the cytotoxic effects of this compound. A general experimental workflow is outlined below.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis p1 Culture selected cancer cell line p2 Seed cells into 96-well plates p1->p2 p3 Allow cells to attach (overnight incubation) p2->p3 t2 Treat cells with this compound and controls p3->t2 t1 Prepare serial dilutions of this compound t1->t2 t3 Incubate for desired duration (e.g., 24-72h) t2->t3 a1 Perform specific cytotoxicity assay t3->a1 a2 MTT Assay (Viability) a1->a2 a3 LDH Assay (Necrosis) a1->a3 a4 Caspase-3 Assay (Apoptosis) a1->a4 d1 Measure signal (e.g., absorbance) a1->d1 d2 Calculate % viability/ cytotoxicity vs. control d1->d2 d3 Plot dose-response curve and determine IC₅₀ d2->d3

Caption: General workflow for in vitro cytotoxicity testing of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Adherent cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[7]

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[9][10][11]

Materials:

  • Cells and this compound prepared as in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).

  • Lysis solution (provided in the kit, typically Triton X-100 based).

  • 96-well plate reader (490 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

    • In addition to vehicle controls, prepare wells for a maximum LDH release control.

  • Assay Execution (30-minute coupled enzymatic assay):

    • After the treatment period, centrifuge the plate if using suspension cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new 96-well plate.

    • To the maximum release control wells, add 10 µL of Lysis Solution 30-45 minutes before the supernatant transfer step.

    • Add 50 µL of the LDH assay reagent (containing substrate mix) to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm within one hour.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous) / (Maximum - Spontaneous) where "Spontaneous" is the LDH release from vehicle-treated cells and "Maximum" is from lysed cells.

Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells and this compound prepared as in Protocol 1.

  • Caspase-3 colorimetric assay kit.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • 96-well plate reader (405 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or T-25 flask to obtain sufficient cell numbers.

    • Treat cells with this compound and controls for the desired time.

  • Cell Lysate Preparation:

    • Harvest cells (including any floating cells in the medium) and centrifuge.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Caspase Assay:

    • Determine the protein concentration of each lysate.

    • Add 50-100 µg of protein lysate to each well of a 96-well plate.

    • Add the reaction buffer and caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Data Acquisition:

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, indicating caspase-3 activity.

    • Normalize the caspase-3 activity to the protein concentration for each sample.[7]

References

Application Notes and Protocols for Assessing L82-G17 Specificity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This response is structured to address the user's request for detailed application notes and protocols for assessing the specificity of a hypothetical molecule, "L82-G17," in cells. Given that "this compound" appears to be a novel or internal designation, I have created a scientifically plausible scenario where This compound is a novel kinase inhibitor designed to selectively target a mutant form of the Epidermal Growth Factor Receptor (EGFR), specifically the T790M "gatekeeper" mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors. This allows for the creation of detailed, relevant, and actionable content that the user can adapt to their actual molecule of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of targeted therapies, such as kinase inhibitors, hinges on their ability to selectively engage their intended molecular target while minimizing off-target effects. This document provides a comprehensive guide to assessing the cellular specificity of this compound, a novel inhibitor of the EGFR-T790M mutant. The following application notes detail key experimental strategies, from confirming direct target engagement in the cellular environment to evaluating the functional consequences on downstream signaling and cell viability. Each section includes detailed protocols and data presentation guidelines to ensure robust and reproducible assessment of inhibitor specificity.

Application Note 1: Confirming Intracellular Target Engagement of this compound

To ascertain whether this compound can access and bind to its intended EGFR-T790M target within the complex environment of a living cell, direct target engagement assays are essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization of the target protein.[1][2][3]

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

The results from CETSA experiments should be summarized to clearly demonstrate target stabilization.

Table 1: Thermal Shift (ΔTm) of EGFR upon this compound Treatment

Cell LineTarget ProteinTreatmentApparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
H1975EGFR-T790MDMSO (Vehicle)48.5-
H1975EGFR-T790M1 µM this compound56.2+7.7
A431EGFR-WTDMSO (Vehicle)49.1-
A431EGFR-WT1 µM this compound49.5+0.4

Table 2: Isothermal Dose-Response of this compound on EGFR-T790M Stabilization

Concentration of this compound (nM)% Soluble EGFR-T790M (at 56°C)
0 (Vehicle)15
120
1045
10085
100092
1000094
EC50 (nM) ~25
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing CETSA to measure the engagement of this compound with EGFR-T790M in intact cells.[1][2][4]

Materials:

  • H1975 (EGFR-T790M/L858R) and A431 (EGFR-WT) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitor cocktails

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-EGFR, anti-Actin) and HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Culture H1975 and A431 cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 2 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into PCR tubes for each condition.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. For generating a melt curve, heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.[1] For isothermal dose-response, heat all samples at a predetermined optimal temperature (e.g., 56°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath) or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Determine the protein concentration of the soluble fractions using a BCA assay. Normalize all samples and analyze equal amounts of protein by SDS-PAGE and Western blotting.[1] Probe the membrane with a primary antibody against total EGFR. An antibody against a housekeeping protein (e.g., Actin) should be used as a loading control.

  • Data Analysis: Quantify the band intensities. For melt curves, plot the percentage of soluble EGFR relative to the non-heated control against the temperature. For isothermal dose-response curves, plot the percentage of soluble EGFR against the log of this compound concentration to determine the EC50.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cells Cells expressing EGFR-T790M treatment Treat with this compound or DMSO cells->treatment heat Heat at various temperatures treatment->heat Ligand binding stabilizes protein lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation to pellet aggregated proteins lysis->centrifuge supernatant Collect soluble fraction centrifuge->supernatant wb Western Blot for EGFR supernatant->wb quant Quantify Bands wb->quant plot Plot Melt Curve / Dose-Response quant->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application Note 2: Assessing Inhibition of Downstream EGFR Signaling

A specific inhibitor should block the signaling cascade downstream of its target. For EGFR, a key downstream event is the autophosphorylation of the receptor and subsequent activation of pathways like PI3K/AKT and RAS/MAPK.[5][6][7] Measuring the phosphorylation status of EGFR and its key downstream effectors, such as AKT, provides a functional readout of target inhibition.

Data Presentation: Phospho-Protein Inhibition

Table 3: IC50 Values for Inhibition of Protein Phosphorylation by this compound

Cell LinePhospho-ProteinTreatmentIC50 (nM)
H1975p-EGFR (Y1068)This compound15
H1975p-AKT (S473)This compound20
A431p-EGFR (Y1068)This compound>5,000
A431p-AKT (S473)This compound>5,000
Experimental Protocol: Western Blot for Phospho-Proteins

This protocol details the method for assessing the effect of this compound on the phosphorylation of EGFR and AKT.[8][9]

Materials:

  • H1975 and A431 cell lines

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors[8][10]

  • PVDF membranes

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[8][10]

  • Primary antibodies: anti-p-EGFR (Y1068), anti-total-EGFR, anti-p-AKT (S473), anti-total-AKT, anti-Actin

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Starvation: Seed H1975 and A431 cells and allow them to adhere. For A431 cells, which have wild-type EGFR, serum-starve the cells for 12-24 hours before the experiment to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 2 hours.

  • Stimulation (for WT cells): For A431 cells, stimulate with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. H1975 cells with the activating L858R mutation do not require EGF stimulation.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and add ice-cold lysis buffer containing phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.

  • Western Blot:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.[8]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary phospho-specific antibodies (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with antibodies against the total protein (e.g., total EGFR, total AKT) and a loading control (e.g., Actin).

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phospho-protein to total protein for each condition. Plot the normalized phosphorylation level against the log of this compound concentration to determine the IC50.

Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (T790M Mutant) EGF->EGFR Ligand-dependent (WT EGFR) PI3K PI3K EGFR->PI3K Autophosphorylation (Y1068) RAS RAS EGFR->RAS L82_G17 This compound L82_G17->EGFR Inhibition AKT AKT PI3K->AKT p_AKT p-AKT (S473) (Active) AKT->p_AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Application Note 3: Determining Specificity using Isogenic Cell Lines

The most rigorous way to assess the specificity of an inhibitor for a mutant kinase is to compare its effect on cell lines that are genetically identical (isogenic) except for the presence of the target mutation.[11][12] By comparing the anti-proliferative effect of this compound on a parental cell line (EGFR-WT) versus its CRISPR-engineered counterpart (EGFR-T790M), the specificity can be quantified.

Data Presentation: Anti-Proliferative Activity

Table 4: GI50 (50% Growth Inhibition) Values of this compound in Isogenic Cell Lines

Cell LineGenotypeGI50 (nM)Selectivity Index (WT/T790M)
ParentalEGFR-WT8,500\multirow{2}{*}{>560-fold}
EngineeredEGFR-T790M15
Experimental Protocol: Cell Viability Assay

This protocol uses a luminescence-based assay to measure ATP content, which is an indicator of metabolically active, viable cells.[13][14]

Materials:

  • Parental (EGFR-WT) and engineered (EGFR-T790M) isogenic cell lines

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent[13][15][16]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the parental and engineered cells in separate opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the experimental wells. Include wells with vehicle (DMSO) only as a negative control and wells with medium only for background measurement.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Assay Measurement:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[16]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot the % Viability against the log of this compound concentration and fit a dose-response curve to calculate the GI50 value.

Visualization: Isogenic Cell Line Logic

Isogenic_Logic cluster_cells Isogenic Cell Pair cluster_outcomes Expected Outcomes WT_Cell Parental Cell (EGFR-WT) WT_Outcome High GI50 (Low Potency) WT_Cell->WT_Outcome No target, no effect Mutant_Cell Engineered Cell (EGFR-T790M) Mutant_Outcome Low GI50 (High Potency) Mutant_Cell->Mutant_Outcome Target present, cell death L82_G17 This compound Treatment L82_G17->WT_Cell L82_G17->Mutant_Cell Conclusion Conclusion: This compound is specific for EGFR-T790M WT_Outcome->Conclusion Mutant_Outcome->Conclusion

Caption: Logic for using isogenic cell lines to confirm inhibitor specificity.

References

L82-G17: A Selective DNA Ligase I Inhibitor for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

L82-G17 is a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI), a critical enzyme in DNA replication and repair.[1][2][3] Its ability to specifically target LigI makes it a valuable tool for studying DNA replication, investigating the cellular response to DNA damage, and as a potential lead compound in the development of anti-cancer therapeutics.[4][5] This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, based on currently available data. While the precise mechanisms of cellular uptake have not been fully elucidated, the compound's demonstrated activity in various cell-based assays indicates its cell permeability.[4]

Data Summary

The following tables summarize the key characteristics and effects of this compound in mammalian cells.

Table 1: Biochemical and Cellular Activity of this compound

ParameterDescriptionValue/EffectReferences
Target Primary molecular targetHuman DNA Ligase I (LigI)[1][2]
Mechanism of Action Type of inhibitionUncompetitive inhibitor of the 3rd step of the ligation reaction (phosphodiester bond formation)[1][2]
Selectivity Activity against other DNA ligasesSelective for LigI; does not inhibit LigIV at 200 µM.[1][1]
Effect on Cell Proliferation Impact on cell growthReduces cell number by ~70% at 20 µM.[1] Cytostatic effect.[4][5][1][4][5]
Induction of DNA Damage Cellular consequence of LigI inhibitionInduces γH2AX foci, a marker of DNA double-strand breaks.[1]
Cell Line Sensitivity Differential effects on cell linesCells expressing DNA ligase I are more sensitive than isogenic LIG1 null cells.[1][3] Cells lacking nuclear LigIIIα are also more sensitive.[1][3][1][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₉ClN₄O₂[6][7]
Molecular Weight 264.7 g/mol [6]
Purity ≥98%[6]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[6]
Storage -20°C for long-term storage[6][7]

Experimental Protocols

Protocol 1: General Procedure for Treating Mammalian Cells with this compound

This protocol provides a general workflow for assessing the effects of this compound on cell proliferation and DNA damage.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • This compound powder

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., MTS, WST-1)

  • Antibodies for DNA damage markers (e.g., anti-γH2AX)

  • Fixation and permeabilization buffers for immunofluorescence

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 2.65 mg of this compound in 1 mL of DMSO.

    • Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in multi-well plates at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 20, 50 µM).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Analysis:

    • Cell Proliferation Assay:

      • At the end of the incubation period, assess cell viability and proliferation using a method of choice (e.g., cell counting with Trypan Blue, MTS assay, or CyQUANT assay).

    • Immunofluorescence for DNA Damage:

      • Wash cells with PBS.

      • Fix the cells (e.g., with 4% paraformaldehyde).

      • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

      • Block with a suitable blocking buffer.

      • Incubate with primary antibody against a DNA damage marker (e.g., anti-γH2AX).

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Mount coverslips and visualize using a fluorescence microscope.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound (and Vehicle Control) prep_stock->treat_cells seed_cells Seed Mammalian Cells in Multi-well Plates seed_cells->treat_cells prolif_assay Cell Proliferation Assay (e.g., MTS, Cell Counting) treat_cells->prolif_assay dna_damage DNA Damage Analysis (e.g., γH2AX Staining) treat_cells->dna_damage

Caption: A general workflow for treating mammalian cells with this compound and subsequent analysis.

mechanism_of_action Mechanism of this compound Inhibition of DNA Ligation cluster_ligation DNA Ligation Pathway (DNA Ligase I) step1 Step 1: Ligase-AMP Formation step2 Step 2: AMP Transfer to 5' Phosphate of Nick step1->step2 LigI-AMP + Nicked DNA step3 Step 3: Phosphodiester Bond Formation step2->step3 DNA-adenylate intermediate ligated_dna Ligated DNA step3->ligated_dna Release of AMP inhibitor This compound inhibitor->step3 Inhibits

Caption: this compound inhibits the final step of DNA ligation catalyzed by DNA Ligase I.

References

Protocol for Assessing L82-G17 Effects on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

L82-G17 is a selective, uncompetitive inhibitor of human DNA ligase I (LigI), a crucial enzyme in DNA replication and repair.[1][2][3] this compound specifically targets the third step of the ligation reaction, the formation of the phosphodiester bond.[1][2][4] By inhibiting LigI, this compound has been shown to decrease cell proliferation and induce DNA damage, specifically DNA double-strand breaks (DSBs), as evidenced by the formation of γH2AX foci.[1] This activity suggests that this compound may impact cell cycle progression, potentially leading to cell cycle arrest at specific checkpoints. Understanding the precise effects of this compound on the cell cycle is critical for its development as a potential therapeutic agent.

This document provides a comprehensive set of protocols to investigate the effects of this compound on the cell cycle of cultured mammalian cells. The described methods include cell culture and treatment, cell cycle analysis by flow cytometry using propidium (B1200493) iodide (PI) staining, and analysis of key cell cycle regulatory proteins by Western blotting.

Mechanism of Action: DNA Ligase I Inhibition

DNA ligase I is essential for joining Okazaki fragments during lagging strand DNA synthesis and for several DNA repair pathways. This compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, in this case, the LigI-nicked DNA complex.[1][5] This stabilizes the complex and prevents the final phosphodiester bond formation, leading to an accumulation of single-strand breaks within the DNA.[1] These unresolved breaks can be converted into more cytotoxic DSBs, triggering DNA damage response (DDR) pathways and potentially activating cell cycle checkpoints.[1][6]

Key Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for maintaining a mammalian cell line and treating it with this compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HCT116, MCF7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound compound[7]

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)

  • Cell culture flasks, plates, and dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Aspirate the growth medium, wash the cells with PBS, and detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete growth medium and determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.[8] Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest this compound concentration.

  • Aspirate the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol describes how to prepare and analyze this compound-treated cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[9][10][11]

Materials:

  • This compound-treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)[12][13][14]

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the culture plates. For adherent cells, wash with PBS and detach with trypsin-EDTA.

  • Combine the detached cells with the floating cells from the original culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.

  • Resuspend the cell pellet in 1 ml of ice-cold PBS.

  • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells at 1000 x g for 5 minutes to remove the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µl of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.[13]

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Deconvolute the resulting DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for assessing the protein expression levels of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), in response to this compound treatment.[15][16][17]

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-Cyclin A, anti-Cyclin B1, anti-CDK2, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[15]

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution
Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (0 µM)Value ± SDValue ± SDValue ± SD
This compound (Concentration 1)Value ± SDValue ± SDValue ± SD
This compound (Concentration 2)Value ± SDValue ± SDValue ± SD
This compound (Concentration 3)Value ± SDValue ± SDValue ± SD

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Relative Protein Expression of Cell Cycle Regulators
Treatment Concentration (µM)Cyclin D1Cyclin ECyclin B1p21
Vehicle Control (0 µM)1.0 ± SD1.0 ± SD1.0 ± SD1.0 ± SD
This compound (Concentration 1)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (Concentration 2)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (Concentration 3)Value ± SDValue ± SDValue ± SDValue ± SD

Data are presented as fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin). Values are mean ± standard deviation from at least three independent experiments.

Visualizations

L82_G17_Mechanism cluster_replication DNA Replication (Lagging Strand) cluster_inhibition Inhibition by this compound cluster_downstream Cellular Consequences Okazaki Fragments Okazaki Fragments Nicked DNA Nicked DNA Okazaki Fragments->Nicked DNA DNA Ligase I DNA Ligase I Ligated DNA Ligated DNA DNA Ligase I->Ligated DNA seals nick LigI-DNA Complex [LigI - Nicked DNA] DNA Ligase I->LigI-DNA Complex Nicked DNA->DNA Ligase I binds L82_G17 This compound Inhibited Complex [LigI - Nicked DNA - this compound] (Stalled) L82_G17->Inhibited Complex LigI-DNA Complex->Inhibited Complex SSB Single-Strand Breaks Inhibited Complex->SSB accumulation DSB Double-Strand Breaks SSB->DSB replication fork collapse DDR DNA Damage Response (e.g., ATM/ATR activation) DSB->DDR Checkpoints Cell Cycle Checkpoint Activation (G1/S, G2/M) DDR->Checkpoints Arrest Cell Cycle Arrest Checkpoints->Arrest

Caption: Mechanism of this compound induced cell cycle arrest.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treat Treat with this compound (Vehicle, Conc. 1, 2, 3) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate harvest Harvest Cells incubate->harvest split harvest->split flow Flow Cytometry (PI Staining) split->flow western Western Blot split->western flow_analysis Analyze Cell Cycle Distribution flow->flow_analysis western_analysis Analyze Protein Expression western->western_analysis

Caption: Experimental workflow for assessing this compound effects.

References

Troubleshooting & Optimization

L82-G17 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L82-G17. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound has a high solubility in DMSO, reaching up to 125 mg/mL, which corresponds to a molar concentration of 472.29 mM.[1] It is important to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[1] For complete dissolution, ultrasonic treatment may be necessary.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in anhydrous DMSO to your target concentration. For example, to prepare a 10 mM stock solution, you would dissolve a sufficient amount of this compound in DMSO.[2] Ensure the solution is thoroughly mixed; vortexing is recommended.[2]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in DMSO at room temperature?

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1] It specifically inhibits the third and final step of the DNA ligation process, which is the formation of the phosphodiester bond to seal the nick in the DNA backbone.[1] This leads to the accumulation of DNA-adenylate intermediates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in this compound stock solution upon thawing. The solubility limit may have been exceeded, or the DMSO may have absorbed water.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, more dilute stock solution using anhydrous DMSO.
Inconsistent or lower than expected activity in cellular assays. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C. Perform a stability test on your stock solution (see Experimental Protocols).
The presence of water in the DMSO used for dilution may affect the compound's stability or activity.Use anhydrous DMSO for all dilutions and ensure it is handled properly to prevent water absorption.
Variability in experimental results between different batches of this compound. Differences in the purity or handling of the compound.Ensure you are using a high-purity grade of this compound. Qualify each new batch with a standard assay to confirm its activity.
Unexpected cellular toxicity or off-target effects. DMSO concentration in the final assay medium may be too high.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.
The compound may have degraded into active or toxic byproducts.Assess the purity of your this compound stock solution using HPLC or LC-MS (see Experimental Protocols).

Quantitative Data Summary

Table 1: Solubility and Stock Solution Storage of this compound in DMSO

Parameter Value Reference
Solubility in DMSO 125 mg/mL (472.29 mM)[1]
Recommended Storage (Stock Solution) -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol describes a method to experimentally determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC system

Method:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO-L82-G17 solution to a larger volume of PBS (e.g., 5 µL into 95 µL of PBS) in a 96-well plate.

  • Mix thoroughly and allow to equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance at a predetermined wavelength or analyze the concentration of the soluble compound by HPLC.

  • The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions.

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time using HPLC or LC-MS.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Stable internal standard

Method:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of a stable internal standard in DMSO.[2]

  • Time Zero (T0) Sample: Mix an aliquot of the this compound stock with an equal volume of the internal standard stock. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical method (e.g., 1 µM).[2] Analyze immediately by HPLC or LC-MS.

  • Incubation: Aliquot the this compound stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), take one vial from each storage condition.

  • Prepare a sample for analysis as described in step 3 for each time point.

  • Analyze the samples by HPLC or LC-MS.

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each time point. Determine the percentage of this compound remaining relative to the T0 sample using the formula: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[2]

Signaling Pathways and Experimental Workflows

This compound is a potent and selective inhibitor of DNA Ligase I, a crucial enzyme in DNA replication and repair. Its mechanism of action impacts fundamental cellular processes.

DNA Ligation and Inhibition by this compound

The following diagram illustrates the three-step process of DNA ligation by DNA Ligase I and the point of inhibition by this compound.

DNA_Ligation_Inhibition cluster_ligation DNA Ligation by DNA Ligase I LigI_ATP Step 1: LigI + ATP -> LigI-AMP + PPi DNA_AMP Step 2: LigI-AMP + 5'-P DNA -> LigI + DNA-AMP LigI_ATP->DNA_AMP Adenylation of Ligase Ligation Step 3: 3'-OH attacks DNA-AMP -> Ligated DNA + AMP DNA_AMP->Ligation Transfer of AMP to DNA Ligation->Inhibition L82_G17 This compound L82_G17->Inhibition Inhibits Phosphodiester Bond Formation

Caption: Mechanism of DNA Ligase I and inhibition by this compound.

Role of DNA Ligase I in DNA Repair and Replication

DNA Ligase I is essential for joining DNA strands during Base Excision Repair (BER) and the ligation of Okazaki fragments during DNA replication. This compound's inhibitory action can disrupt these pathways.

Cellular_Pathways cluster_ber Base Excision Repair (BER) cluster_replication DNA Replication (Lagging Strand) DNA_Damage DNA Damage (e.g., oxidation) Glycosylase DNA Glycosylase DNA_Damage->Glycosylase AP_Site AP Site Creation Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Nick_Creation Nick Creation AP_Endonuclease->Nick_Creation DNA_Polymerase DNA Polymerase Nick_Creation->DNA_Polymerase Gap_Filling Gap Filling DNA_Polymerase->Gap_Filling BER_Ligation DNA Ligase I Gap_Filling->BER_Ligation Repaired_DNA_BER Repaired DNA BER_Ligation->Repaired_DNA_BER BER_Ligation->BER_Inhibition Replication_Fork Replication Fork Okazaki_Fragments Okazaki Fragments Synthesized Replication_Fork->Okazaki_Fragments Primer_Removal RNA Primer Removal Okazaki_Fragments->Primer_Removal Gap_Filling_Rep Gap Filling by DNA Polymerase Primer_Removal->Gap_Filling_Rep Nicked_DNA Nicked DNA Gap_Filling_Rep->Nicked_DNA Rep_Ligation DNA Ligase I Nicked_DNA->Rep_Ligation Continuous_Strand Continuous Lagging Strand Rep_Ligation->Continuous_Strand Rep_Ligation->Rep_Inhibition L82_G17 This compound L82_G17->BER_Inhibition Inhibits L82_G17->Rep_Inhibition Inhibits

Caption: Involvement of DNA Ligase I in BER and DNA replication.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines the logical flow for conducting a stability study of this compound in DMSO.

Stability_Workflow A Prepare this compound Stock Solution in Anhydrous DMSO C Prepare and Analyze Time Zero (T0) Sample A->C D Aliquot and Store Stock Solutions at Various Temperatures (RT, 4°C, -20°C, -80°C) A->D B Prepare Internal Standard Stock Solution B->C F Calculate Peak Area Ratio (this compound / Internal Standard) C->F E At Each Time Point, Prepare and Analyze Samples D->E E->F G Determine % Remaining Compared to T0 F->G H Plot % Remaining vs. Time to Determine Degradation Profile G->H

Caption: Workflow for this compound stability assessment in DMSO.

References

troubleshooting L82-G17 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the DNA ligase I inhibitor, L82-G17.

Troubleshooting Guide: this compound Precipitation in Media

This guide addresses the common challenge of this compound precipitation in cell culture media, providing a systematic approach to diagnosing and resolving the issue.

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific media using a kinetic solubility assay (see Experimental Protocols).
"Solvent Shock" Rapid dilution of a concentrated this compound stock (typically in DMSO) into the aqueous medium causes the compound to crash out of solution before it can be properly solvated.Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing or swirling.
Low Media Temperature The solubility of many compounds, including hydrophobic ones like this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final this compound solution.
High DMSO Concentration While necessary for initial dissolution, a high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution of this compound.

Issue: Precipitate Forms Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Thermodynamic Insolubility The initial solution may have been supersaturated (kinetic solubility), and over time, the compound precipitates as it reaches its lower thermodynamic solubility limit.Determine the thermodynamic solubility of this compound in your media over the time course of your experiment. You may need to use a lower, more stable concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1]If possible, test the solubility of this compound in a different basal media formulation. You can also test solubility in a simpler buffered saline solution (e.g., PBS) to see if media components are the primary issue.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
pH Shift The pH of the media can shift during incubation, which may affect the solubility of pH-sensitive compounds.Ensure your media is properly buffered for the CO2 concentration in your incubator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[2] It inhibits the third and final step of the DNA ligation reaction, which is the formation of a phosphodiester bond to seal nicks in the DNA backbone.[2] By stabilizing the complex between DNA ligase I and nicked DNA, this compound effectively stalls the DNA replication and repair processes that are dependent on this enzyme.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve hydrophobic compounds. It is important to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1%. The specific tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final concentration of DMSO but without this compound) to assess its effect on your cells.

Q4: Should I use media that already has a visible precipitate of this compound?

A4: No, it is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble, active this compound is lower than intended and unknown. This will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can determine the kinetic solubility of this compound in your media by performing a simple experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration of this compound that remains in solution under your experimental conditions.

Data Presentation

Table 1: Example Kinetic Solubility of this compound in Different Cell Culture Media

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM) at 2 hoursObservations
DMEM10% FBS50Clear solution
DMEM10% FBS100Fine precipitate observed
RPMI-164010% FBS40Clear solution
RPMI-164010% FBS80Cloudy appearance
McCoy's 5A10% FBS60Clear solution
McCoy's 5A10% FBS120Visible crystals

Note: This table presents hypothetical data for illustrative purposes. It is crucial to determine the solubility of this compound in your specific media and under your experimental conditions.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a method to estimate the maximum concentration of this compound that can be solubilized in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Sterile, clear 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

  • Prepare Serial Dilutions in Media:

    • In a sterile 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).

    • In the first well, add a small volume of your this compound DMSO stock to achieve the highest desired final concentration (e.g., for a 100 µM final concentration from a 10 mM stock, add 2 µL). The final DMSO concentration should be consistent across all wells (in this example, 1%).

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on.

    • Include a well with media and DMSO only as a negative control.

  • Incubate and Observe:

    • Seal the plate and incubate at 37°C in a 5% CO2 incubator for a duration relevant to your experiment (e.g., 2 hours).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 1, and 2 hours).

  • Quantitative Assessment (Optional):

    • Measure the absorbance of the plate at a wavelength between 600 nm and 650 nm using a plate reader. An increase in absorbance compared to the control well indicates the formation of a precipitate.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear by visual inspection and does not show a significant increase in absorbance is considered the maximum kinetic solubility of this compound under your experimental conditions.

Visualizations

L82_G17_Signaling_Pathway cluster_replication DNA Replication & Repair cluster_cell_cycle Cell Cycle Progression DNA_Nick DNA Nick (Okazaki Fragments, Base Excision Repair) LigI DNA Ligase I DNA_Nick->LigI binds LigI_DNA_Complex LigI-DNA Complex LigI->LigI_DNA_Complex L82_G17 This compound L82_G17->LigI_DNA_Complex stabilizes (uncompetitive inhibition) Sealed_DNA Sealed DNA LigI_DNA_Complex->Sealed_DNA Ligation Blocked Cell_Cycle_Arrest Cell Cycle Arrest LigI_DNA_Complex->Cell_Cycle_Arrest leads to G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase

Caption: this compound inhibits DNA ligase I, leading to cell cycle arrest.

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation Start This compound Precipitation Observed Immediate_Precipitation Immediate Precipitation? Start->Immediate_Precipitation Delayed_Precipitation Delayed Precipitation (in incubator) Immediate_Precipitation->Delayed_Precipitation No Check_Concentration 1. Lower Final Concentration Immediate_Precipitation->Check_Concentration Yes Check_Thermo_Solubility 1. Check Thermodynamic Solubility Delayed_Precipitation->Check_Thermo_Solubility Check_Dilution 2. Use Serial Dilution Check_Concentration->Check_Dilution Check_Temp 3. Pre-warm Media (37°C) Check_Dilution->Check_Temp Check_DMSO 4. Keep Final DMSO ≤ 0.1% Check_Temp->Check_DMSO Resolve Precipitation Resolved Check_DMSO->Resolve Check_Media_Interaction 2. Test Different Media Check_Thermo_Solubility->Check_Media_Interaction Check_Evaporation 3. Ensure Humidification Check_Media_Interaction->Check_Evaporation Check_Temp_Cycling 4. Minimize Temperature Fluctuations Check_Evaporation->Check_Temp_Cycling Check_Temp_Cycling->Resolve

Caption: A logical workflow for troubleshooting this compound precipitation.

Experimental_Workflow A Prepare 10 mM this compound stock in 100% DMSO D Perform 2-fold serial dilution of this compound in the plate A->D B Pre-warm complete cell culture media to 37°C C Add media to 96-well plate B->C C->D E Incubate at 37°C for 2 hours D->E F Visually inspect for precipitation E->F G Measure absorbance at 620 nm (optional) F->G H Determine Maximum Soluble Concentration G->H

Caption: Experimental workflow for determining kinetic solubility.

References

optimizing L82-G17 working concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L82-G17, a selective, uncompetitive inhibitor of DNA ligase I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound for specific cell types and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] It specifically targets the third step of the DNA ligation process, which is the phosphodiester bond formation.[1][3] By binding to the enzyme-substrate complex, this compound stabilizes the LigI-DNA intermediate and prevents the final sealing of DNA nicks, leading to an accumulation of DNA single-strand breaks and subsequent double-strand breaks during DNA replication.[1]

Q2: How does this compound differ from other DNA ligase inhibitors like L82?

A2: this compound is a derivative of L82 but exhibits higher potency and increased selectivity for DNA ligase I.[1][2] While both are uncompetitive inhibitors, this compound is a more effective inhibitor of cell proliferation. For instance, at a concentration of 20 µM, this compound reduces cell number by approximately 70% in HeLa cells, compared to a 30% reduction with 20 µM L82.[4]

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment with this compound is expected to inhibit DNA synthesis and reduce cell viability and proliferation.[3] Due to its mechanism of action, it induces DNA damage, which can be visualized by the formation of γH2AX foci, a marker for DNA double-strand breaks.[1] This can subsequently lead to cell cycle arrest and apoptosis.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). The stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Optimizing this compound Working Concentration

Determining the optimal working concentration of this compound is critical for achieving the desired biological effect while minimizing off-target toxicity. The ideal concentration will vary depending on the cell type, experimental endpoint, and duration of treatment.

Experimental Workflow for Optimization

Below is a general workflow for determining the optimal this compound concentration for your specific cell line.

G cluster_0 Phase 1: Dose-Response and Cytotoxicity cluster_1 Phase 2: Target Engagement and Downstream Effects Determine Cell Seeding Density Determine Cell Seeding Density Perform Dose-Response (e.g., MTT Assay) Perform Dose-Response (e.g., MTT Assay) Determine Cell Seeding Density->Perform Dose-Response (e.g., MTT Assay) 24, 48, 72h Calculate IC50 Value Calculate IC50 Value Perform Dose-Response (e.g., MTT Assay)->Calculate IC50 Value Select Sub-lethal Concentrations Based on IC50 Calculate IC50 Value->Select Sub-lethal Concentrations Cell Proliferation Assay (BrdU) Cell Proliferation Assay (BrdU) Select Sub-lethal Concentrations->Cell Proliferation Assay (BrdU) Analyze DNA Synthesis DNA Damage Assay (γH2AX) DNA Damage Assay (γH2AX) Cell Proliferation Assay (BrdU)->DNA Damage Assay (γH2AX) Confirm On-Target Effect Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) DNA Damage Assay (γH2AX)->Cell Cycle Analysis (PI Staining) Assess Cell Fate Select Optimal Concentration Select Optimal Concentration Cell Cycle Analysis (PI Staining)->Select Optimal Concentration

Caption: Experimental workflow for optimizing this compound working concentration.
Recommended Concentration Ranges

The following table provides a starting point for this compound concentrations based on published data and general observations for DNA ligase inhibitors. Note: These are suggested ranges and should be optimized for your specific cell line and experimental conditions.

Cell LineCell TypeAssaySuggested Starting Concentration Range (µM)Incubation Time (hours)Reference
HeLa Cervical CancerProliferation10 - 5072[4]
HCT116 Colorectal CancerProliferation5 - 4072[5][6]
MCF-7 Breast CancerViability5 - 5048 - 72[5][6]
A549 Lung CancerViability10 - 6048 - 72Inferred
Normal Fibroblasts Non-cancerousViability20 - 10072Inferred

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Immunostaining: Incubate with an anti-BrdU primary antibody followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Image the cells using a fluorescence microscope or quantify the signal using a microplate reader.

DNA Damage Assay (γH2AX Staining)

This immunofluorescence-based assay detects the formation of γH2AX foci, which are markers of DNA double-strand breaks.

  • Cell Culture on Coverslips: Grow cells on sterile coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).

  • Immunostaining: Incubate with a primary antibody against γH2AX followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

  • Quantification: Count the number of foci per nucleus to quantify the extent of DNA damage.

Troubleshooting Guide

Issue 1: Low or no cellular activity of this compound.

Possible CauseSolution
Poor Solubility Ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous media, do so rapidly and vortex immediately to prevent precipitation. Consider using a pre-warmed medium.
Compound Degradation Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. The stability of this compound in cell culture medium over long incubation times should be considered; for incubations longer than 48 hours, a medium change with fresh compound may be necessary.[7][8]
Incorrect Concentration Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure you are testing an effective concentration range.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms, such as upregulation of alternative DNA repair pathways.[9] Consider using a cell line known to be sensitive or genetically modifying your cell line to be more dependent on DNA ligase I.

Issue 2: High background or inconsistent results in assays.

Possible CauseSolution
DMSO Toxicity Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess the effect of DMSO.
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even distribution.
Edge Effects in Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS.
Inconsistent Incubation Times Standardize all incubation times, especially for short-term treatments and reagent additions.

Issue 3: Unexpected results with an uncompetitive inhibitor.

The potency of uncompetitive inhibitors like this compound can be influenced by the intracellular concentration of the substrate (in this case, the DNA ligase I-DNA complex).

Possible CauseSolution
Low Substrate Levels The inhibitory effect of this compound will be more pronounced in cells that are actively replicating their DNA (S-phase), as this increases the concentration of the LigI-DNA substrate. Synchronizing cells in S-phase may enhance the observed effect.
Off-Target Effects At high concentrations, all inhibitors have the potential for off-target effects.[10][11] To confirm that the observed phenotype is due to the inhibition of DNA ligase I, consider performing rescue experiments or using a secondary, structurally unrelated inhibitor of the same target if available. Comparing the effects in cells with and without DNA ligase I expression can also validate on-target activity.[1]

Signaling Pathway

DNA_Ligation_Pathway cluster_0 DNA Ligation Cascade cluster_1 Inhibition by this compound DNA_Ligase_I DNA Ligase I (LigI) LigI_AMP LigI-AMP Intermediate DNA_Ligase_I->LigI_AMP + ATP ATP ATP DNA_AMP DNA-AMP Intermediate LigI_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked_DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Phosphodiester Bond Formation Inhibited_Complex LigI-DNA-L82-G17 (Inactive Complex) DNA_AMP->Inhibited_Complex + this compound L82_G17 This compound L82_G17->Inhibited_Complex Inhibited_Complex->Sealed_DNA Inhibited

Caption: Mechanism of action of this compound as an uncompetitive inhibitor of DNA Ligase I.

References

how to minimize off-target effects of L82-G17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] It specifically inhibits the third step of the ligation reaction, which is the phosphodiester bond formation.[1][2] this compound stabilizes the complex formed by non-adenylated LigI with the DNA-adenylate reaction intermediate.[1]

Q2: How selective is this compound for DNA ligase I?

A2: this compound exhibits high selectivity for DNA ligase I. It has been shown to have very little effect on DNA ligase III and does not inhibit DNA ligase IV even at high concentrations (200 µM).[1]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is highly selective for DNA ligase I, like all small molecule inhibitors, it has the potential for off-target effects. Currently, there is no publicly available comprehensive off-target profile for this compound against a broad panel of kinases or other ATP-dependent enzymes. To ensure the specificity of your experimental results, it is crucial to perform rigorous off-target validation studies.

Q4: I am observing a phenotype that is not consistent with DNA ligase I inhibition. What should I do?

A4: If you observe an unexpected phenotype, it is important to investigate potential off-target effects. We recommend a multi-pronged approach:

  • Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is engaging with DNA ligase I in your cellular model.

  • Perform a Rescue Experiment: If possible, use a cell line expressing a drug-resistant mutant of DNA ligase I. If the phenotype is rescued in these cells, it is likely an on-target effect.

  • Broad Off-Target Profiling: Conduct a kinome scan and a proteome-wide off-target analysis using affinity purification-mass spectrometry to identify potential off-target binding partners.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different DNA ligase I inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, we recommend the following:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells and, if possible, cells treated with an inactive analog of this compound.

  • Validate with a Secondary Assay: Confirm your findings using an alternative experimental approach, such as genetic knockdown of DNA ligase I.

Troubleshooting Guides

Issue 1: Unexpectedly High Cellular Toxicity
Possible CauseTroubleshooting StepExpected Outcome
Off-target effects 1. Perform a broad kinase selectivity screen (kinome scan). 2. Conduct an affinity purification-mass spectrometry (AP-MS) experiment to identify non-kinase off-targets. 3. Compare the cytotoxicity profile with a structurally unrelated DNA ligase I inhibitor.1. Identification of unintended kinase targets. 2. Identification of other potential protein off-targets. 3. If toxicity persists with a different inhibitor, it may be an on-target effect.
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity. 2. Titrate the concentration to find the lowest effective dose for on-target activity.1. Determination of the precise toxicity threshold. 2. Minimized off-target effects by using a lower, more specific concentration.
Cell Line Sensitivity Test the cytotoxicity of this compound in a panel of cell lines, including a LIG1 null cell line.LIG1 null cells should exhibit resistance to this compound if the toxicity is on-target.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Possible CauseTroubleshooting StepExpected Outcome
Poor Cell Permeability 1. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Measure the intracellular concentration of this compound using LC-MS/MS.1. A lack of a thermal shift in CETSA would indicate poor permeability or rapid efflux. 2. Direct measurement of intracellular compound levels.
Inhibitor Instability Assess the stability of this compound in your cell culture medium over the course of the experiment using HPLC or LC-MS/MS.Determination of the inhibitor's half-life in the experimental conditions.
Activation of Compensatory Signaling Pathways Perform a phosphoproteomic or western blot analysis of key DNA damage response pathways (e.g., ATM/Chk2, ATR/Chk1) to identify any unexpected signaling activation.A clearer understanding of the cellular response to DNA ligase I inhibition and potential resistance mechanisms.

Data Presentation

This compound Inhibitor Profile
ParameterValueReference
Target DNA Ligase I[1][2]
Mechanism of Action Uncompetitive[1]
IC50 (hLigI) Data not available for this compound. L82 (related compound) IC50 = 12 µM[3]
Selectivity Selective for LigI over LigIII and LigIV[1]
Cytotoxicity Data (IC50 Values)

Note: Specific IC50 values for this compound in these cell lines are not currently available in the public domain. The following table provides a template for researchers to populate with their own experimental data.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF7 (Breast Cancer) User-determined~0.1 - 1
HeLa (Cervical Cancer) User-determined~0.05 - 0.5
HCT116 (Colon Cancer) User-determined~0.01 - 0.1

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to DNA ligase I in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against DNA ligase I

  • Secondary antibody

  • Thermocycler

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x IC50) or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).

    • Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform western blotting using an antibody against DNA ligase I.

  • Data Analysis:

    • Quantify the band intensities for DNA ligase I at each temperature.

    • Normalize the data to the lowest temperature point.

    • Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify the binding partners of this compound in a cellular context.

Materials:

  • This compound-biotin conjugate (requires chemical synthesis)

  • Control biotin

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest

  • Lysis buffer

  • Wash buffers of increasing stringency

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Lyse cells to obtain a total protein extract.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-biotin conjugate or control biotin.

    • Add streptavidin-conjugated magnetic beads to pull down the biotinylated compound and its binding partners.

  • Washing:

    • Wash the beads extensively with buffers of increasing stringency to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Compare the proteins identified from the this compound-biotin pulldown with the control pulldown to identify specific binding partners.

Visualizations

Signaling_Pathway cluster_0 DNA Damage cluster_1 DNA Damage Response cluster_2 Cell Cycle Arrest & DNA Repair cluster_3 DNA Ligation DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates ATR ATR DNA Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA Repair DNA Repair ATM->DNA Repair initiates Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA Repair initiates Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest induces Chk1->Cell Cycle Arrest induces DNA Ligase I DNA Ligase I DNA Repair->DNA Ligase I requires Ligation Ligation DNA Ligase I->Ligation catalyzes This compound This compound This compound->DNA Ligase I inhibits

Caption: DNA damage response and the point of inhibition by this compound.

Experimental_Workflow cluster_0 Off-Target Identification Cell Lysate Cell Lysate This compound-biotin This compound-biotin Cell Lysate->this compound-biotin incubate with Streptavidin Beads Streptavidin Beads This compound-biotin->Streptavidin Beads bind to Wash Wash Streptavidin Beads->Wash wash unbound Elute Elute Wash->Elute elute bound LC-MS/MS LC-MS/MS Elute->LC-MS/MS analyze Identify Off-Targets Identify Off-Targets LC-MS/MS->Identify Off-Targets

Caption: Workflow for affinity purification-mass spectrometry.

Troubleshooting_Logic Unexpected Phenotype Unexpected Phenotype Confirm On-Target Engagement (CETSA) Confirm On-Target Engagement (CETSA) Unexpected Phenotype->Confirm On-Target Engagement (CETSA) Use Structurally Unrelated Inhibitor Use Structurally Unrelated Inhibitor Unexpected Phenotype->Use Structurally Unrelated Inhibitor On-Target Effect On-Target Effect Confirm On-Target Engagement (CETSA)->On-Target Effect Yes Off-Target Effect Off-Target Effect Confirm On-Target Engagement (CETSA)->Off-Target Effect No Broad Off-Target Screen (AP-MS, Kinome Scan) Broad Off-Target Screen (AP-MS, Kinome Scan) Off-Target Effect->Broad Off-Target Screen (AP-MS, Kinome Scan) Identify Off-Targets Identify Off-Targets Broad Off-Target Screen (AP-MS, Kinome Scan)->Identify Off-Targets Phenotype Persists? Phenotype Persists? Use Structurally Unrelated Inhibitor->Phenotype Persists? Phenotype Persists?->On-Target Effect Yes Phenotype Persists?->Off-Target Effect No

Caption: Logical workflow for troubleshooting unexpected phenotypes.

References

overcoming resistance to L82-G17 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for L82-G17, a selective tyrosine kinase inhibitor (TKI) targeting the oncogenic driver, Kinase X. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating acquired resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Kinase X. In cancer cells harboring activating mutations of Kinase X, this compound binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and activation of downstream pro-survival signaling pathways, ultimately leading to apoptosis.[1]

Q2: My cells have developed resistance to this compound. What are the most common mechanisms?

Acquired resistance to TKIs like this compound is a significant challenge.[2] The most prevalent mechanisms fall into three categories:

  • On-Target Secondary Mutations: The most common cause is the acquisition of new mutations within the Kinase X domain itself.[1][3] These mutations can interfere with this compound binding, often by sterically hindering the drug.[1] A frequent type is the "gatekeeper" mutation, which is located in a key residue within the ATP-binding pocket.[1][4]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on Kinase X.[5][6][7] This can involve the amplification or overexpression of other receptor tyrosine kinases (RTKs), such as MET, which then maintain the activity of downstream pathways like PI3K/Akt or RAS/MAPK.[4][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1 or P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][8][9][10]

cluster_overview Overview of this compound Resistance Mechanisms cluster_mechanisms Resistance Pathways L82_G17 This compound Treatment Sensitive Sensitive Cancer Cell (Kinase X Dependent) L82_G17->Sensitive Resistant Resistant Cancer Cell Sensitive->Resistant Selection Pressure Apoptosis Apoptosis Sensitive->Apoptosis Inhibition of Kinase X Pathway Gatekeeper On-Target Mutation (e.g., KxT315I) Resistant->Gatekeeper Bypass Bypass Pathway (e.g., MET Amplification) Resistant->Bypass Efflux Drug Efflux Pump (e.g., ABCB1) Resistant->Efflux

Caption: Logical overview of how sensitive cancer cells develop resistance to this compound.

Q3: How do I confirm if my resistant cell line has a gatekeeper mutation?

The standard method is to perform Sanger sequencing of the Kinase X kinase domain from cDNA derived from your resistant cells. Compare the sequence to the parental (sensitive) cell line to identify any acquired point mutations. Next-generation sequencing (NGS) can also be used for a more comprehensive analysis.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy - IC50 has significantly increased.

Your once-sensitive cell line now requires a much higher concentration of this compound to achieve 50% inhibition of cell viability.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Cell Line Integrity Issues 1. Confirm cell line identity via STR profiling.[11]2. Test for mycoplasma contamination.[11]3. Thaw a new, low-passage vial of the parental cell line and re-confirm its sensitivity to this compound.Restores expected this compound sensitivity if the issue was contamination or genetic drift.[11]
Acquired On-Target Mutation 1. Extract RNA from resistant cells, synthesize cDNA, and sequence the Kinase X kinase domain.2. Compare the sequence to the parental line to identify mutations (e.g., the gatekeeper KxT315I).Identification of a specific mutation known to confer resistance.
Bypass Pathway Activation 1. Perform a phospho-RTK array to screen for hyperactivated kinases.2. Run a Western blot to check for increased phosphorylation of key downstream nodes like Akt and ERK, even in the presence of this compound.[12]Detection of sustained downstream signaling despite Kinase X inhibition, pointing to a bypass mechanism.
Increased Drug Efflux 1. Perform a Western blot for common efflux pumps like ABCB1 (MDR1).2. Treat resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil, Elacridar).[8][13]Increased expression of efflux pumps. Restoration of this compound sensitivity in the presence of an efflux pump inhibitor.

Data Presentation: IC50 Shift in Resistant Cells

Cell LineThis compound IC50 (nM)This compound + Efflux Pump Inhibitor IC50 (nM)Kinase X Gatekeeper Mutation (KxT315I)MET Amplification
Parental Sensitive15 ± 2.114 ± 1.8NegativeNegative
Resistant Clone A1550 ± 1501490 ± 180Positive Negative
Resistant Clone B980 ± 95950 ± 110NegativePositive
Resistant Clone C850 ± 7045 ± 5.5 NegativeNegative
Problem 2: Western blot shows Kinase X phosphorylation is inhibited, but downstream p-Akt / p-ERK levels remain high.

You've confirmed that this compound is inhibiting its direct target, but the key survival pathways remain active.

This is a classic sign of bypass pathway activation. [6][7][14] The cancer cells have found an alternate route to activate downstream signaling.

cluster_pathway Bypass Pathway Activation Mechanism L82G17 This compound KinaseX Kinase X L82G17->KinaseX Inhibits PI3K PI3K/Akt Pathway KinaseX->PI3K RAS RAS/MAPK Pathway KinaseX->RAS MET MET (Amplified) MET->PI3K Activates MET->RAS Activates Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

Caption: this compound inhibits Kinase X, but amplified MET maintains downstream signaling.

Troubleshooting Steps:

  • Identify the Bypass Kinase: Use a phospho-RTK array to screen lysates from parental and resistant cells (treated with this compound). Look for kinases that are hyper-phosphorylated only in the resistant line. MET, AXL, and EGFR are common culprits in TKI resistance.[6][7]

  • Confirm with Co-treatment: Once a candidate bypass kinase is identified (e.g., MET), treat the resistant cells with a combination of this compound and a specific inhibitor for that kinase (e.g., a MET inhibitor like Crizotinib).

  • Validate with Co-Immunoprecipitation: Investigate if the bypass RTK forms a complex with other signaling adaptors. A Co-IP experiment can reveal these new interactions in resistant cells.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.[15][16][17]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

cluster_workflow Experimental Workflow: Identifying Resistance Mechanism Start Resistant Cell Line (High IC50) Seq Sequence Kinase X Domain Start->Seq Mutation Gatekeeper Mutation Found? Seq->Mutation OnTarget Mechanism: On-Target Resistance Mutation->OnTarget Yes WB Western Blot: p-Akt, p-ERK (with this compound) Mutation->WB No Signaling Downstream Signaling Active? WB->Signaling OffTarget Mechanism: Bypass Pathway Signaling->OffTarget Yes Efflux Test with Efflux Inhibitor Signaling->Efflux No Sensitivity Sensitivity Restored? Efflux->Sensitivity EffluxMechanism Mechanism: Drug Efflux Sensitivity->EffluxMechanism Yes Other Other Mechanisms Sensitivity->Other No

Caption: A logical workflow for systematically investigating the cause of this compound resistance.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation status in key signaling pathways.[18][19][20][21]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Kinase X, anti-p-Kinase X, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in ice-cold RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is used to identify protein-protein interactions, for example, to see if a bypass RTK is interacting with a signaling adaptor protein.[22][23][24][25]

Materials:

  • Non-denaturing Co-IP lysis buffer (e.g., 1% NP-40 based buffer) with inhibitors

  • Primary antibody for "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)

Procedure:

  • Cell Lysate Preparation: Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[24][25]

  • Pre-clearing (Optional): Incubate the lysate with beads alone for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[25][26]

  • Immunoprecipitation: Add the specific "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[24]

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein. Include an input control and an IgG isotype negative control.[24]

References

Technical Support Center: L82-G17 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vivo efficacy of the novel MEK1/2 inhibitor, L82-G17.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Issue: High variability in tumor growth inhibition between subjects. 1. Inconsistent drug administration: Improper gavage technique or variable injection volumes. 2. Poor drug formulation: Precipitation of this compound in the vehicle. 3. Metabolic differences: Natural variation in drug metabolism among animals.1. Ensure all personnel are thoroughly trained in the administration technique. Use calibrated equipment for accurate dosing. 2. Prepare fresh formulations daily. Visually inspect for precipitates before each use. Consider the alternative formulation outlined in the data section. 3. Increase the number of animals per group to improve statistical power.
Issue: No significant difference in tumor volume compared to the vehicle control group. 1. Suboptimal dosage: The administered dose may be too low to achieve therapeutic concentrations. 2. Poor bioavailability: The drug may not be well absorbed. 3. Rapid metabolism/clearance: The drug may be cleared from circulation too quickly.1. Perform a dose-response study to identify the optimal therapeutic dose. 2. Refer to the "Pharmacokinetic Data" table to select a more effective formulation. 3. Increase the dosing frequency (e.g., from once daily to twice daily) based on pharmacokinetic data.
Issue: Signs of toxicity observed in treated animals (e.g., weight loss, lethargy). 1. On-target toxicity: Inhibition of MEK1/2 in healthy tissues. 2. Off-target effects: this compound may be interacting with other kinases.1. Reduce the dose or dosing frequency. 2. Conduct a kinase profiling study to identify potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For oral administration, a formulation of 10% DMSO, 40% PEG300, and 50% Saline is recommended for improved solubility and bioavailability. For intraperitoneal injections, 5% DMSO in saline can be used, but solubility should be carefully monitored.

Q2: How should this compound be stored?

A2: this compound powder should be stored at -20°C. Solutions should be prepared fresh daily. If short-term storage of a stock solution is necessary, it can be stored at -80°C for up to one week.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. By binding to a pocket adjacent to ATP, it prevents the conformational change required for kinase activity, thereby inhibiting the phosphorylation of ERK1/2.

Quantitative Data

Table 1: Pharmacokinetic Profile of this compound in Different Formulations
Formulation Dose (mg/kg) Administration Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
5% DMSO in Saline25Oral150 ± 252600 ± 75
10% DMSO, 40% PEG300, 50% Saline25Oral450 ± 5011800 ± 200
5% DMSO in Saline10Intraperitoneal800 ± 1000.51600 ± 150
Table 2: Dose-Dependent Tumor Growth Inhibition (TGI) in A375 Xenograft Model
Dose (mg/kg, Oral) Dosing Frequency Mean Tumor Volume at Day 14 (mm³) Tumor Growth Inhibition (%)
VehicleDaily1200 ± 1500%
10Daily850 ± 12029%
25Daily400 ± 8067%
50Daily250 ± 6079%

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation: Prepare the this compound formulation immediately before use. Ensure the solution is homogenous and free of precipitates.

  • Animal Handling: Gently restrain the mouse, ensuring it remains calm.

  • Gavage: Use a 20-gauge, 1.5-inch curved gavage needle. Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.

  • Administration: Slowly dispense the calculated volume of the this compound formulation into the stomach.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and monitor for any adverse effects throughout the study.

Protocol 2: Tumor Volume Measurement
  • Frequency: Measure tumor dimensions 2-3 times per week.

  • Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Data Recording: Record the measurements for each animal at each time point to track tumor growth.

Visualizations

L82_G17_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation L82_G17 This compound L82_G17->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

In_Vivo_Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Daily Dosing with this compound or Vehicle (Oral Gavage) randomization->treatment monitoring Monitor Body Weight and Tumor Volume (2-3x/week) treatment->monitoring monitoring->treatment No endpoint Endpoint Criteria Met (e.g., Tumor Volume > 1500 mm³) monitoring->endpoint analysis Tissue Collection and Pharmacodynamic Analysis endpoint->analysis Yes end End of Study analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

Technical Support Center: Troubleshooting L82-G17 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L82-G17 assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with the DNA ligase I inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI).[1][2][3][4] It specifically targets the third step of the ligation reaction, which is the formation of the phosphodiester bond.[1][2][4] By stabilizing the complex between non-adenylated LigI and the DNA-adenylate, this compound prevents the sealing of DNA nicks, which is crucial for DNA replication and repair.[1]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cells with this compound is expected to lead to an inhibition of DNA synthesis, a reduction in cell viability and proliferation, and an increase in DNA damage markers, such as γH2AX.[1][2] The cytotoxic effects of this compound are more pronounced in cells that are dependent on LigI for survival.[1][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Q4: Which cell lines are most sensitive to this compound?

A4: Cells that heavily rely on DNA ligase I for DNA replication and repair are more sensitive to this compound. For instance, cells lacking nuclear DNA ligase IIIα show increased sensitivity to this compound because of the functional redundancy between LigI and LigIIIα in DNA replication.[1][4] Cancer cell lines with dysregulated DNA ligase levels may also exhibit heightened sensitivity.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Results Between Replicates

Q: I'm observing significant differences in cell viability readings between my technical and biological replicates in an this compound dose-response experiment. What could be the cause?

A: High variability in cell-based assays is a common issue that can stem from several factors.[6][7] Here is a step-by-step guide to help you identify the source of the inconsistency.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Consistent Cell Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift that can alter their response to treatment.[8]

    • Standardized Cell Seeding Density: Ensure that the cell density is consistent across all wells and experiments, as this can affect cell health and responsiveness to the inhibitor.[8]

    • Media and Supplements: Use the same batch of media and supplements for all experiments to avoid variability from these sources.[8]

  • Optimize Pipetting Technique:

    • Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability.[6] Ensure your pipettes are calibrated and use proper techniques to minimize errors.

    • Automated Liquid Handling: If available, consider using automated liquid handlers for dispensing cells, media, and compounds to improve precision.[7]

  • Review Assay Protocol:

    • Incubation Times: Adhere strictly to the defined incubation times for cell seeding, drug treatment, and assay reagent addition.

    • Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently. Consider not using the outer wells for experimental data.

Illustrative Data Presentation for Assessing Variability:

TreatmentReplicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)MeanStd DevCV (%)
Vehicle (DMSO)100981021002.02.0
This compound (10 µM)6575556510.015.4
This compound (50 µM)30452533.310.431.3

A high Coefficient of Variation (CV) indicates greater variability.

Troubleshooting Logic Diagram:

start High Variability in Results check_pipetting Review Pipetting Technique start->check_pipetting check_cells Evaluate Cell Culture Consistency start->check_cells check_protocol Examine Assay Protocol start->check_protocol solution Consistent Results check_pipetting->solution Calibrate Pipettes & Standardize Technique check_cells->solution Use Consistent Passage Number & Seeding Density check_protocol->solution Standardize Incubation Times & Avoid Edge Effects

Caption: Troubleshooting high variability in assay results.

Issue 2: this compound Shows No or Reduced Effect on Cell Viability

Q: I've treated my cells with this compound, but I'm not observing the expected decrease in cell viability. What could be wrong?

A: A lack of effect could be due to issues with the compound, the cells, or the experimental setup.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Proper Storage: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C to prevent degradation.[2]

    • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.

  • Assess Cell Line Sensitivity:

    • Cell Line Choice: Confirm that the cell line you are using is expected to be sensitive to DNA ligase I inhibition. As mentioned, cells lacking nuclear LigIIIα are particularly sensitive.[1][4]

    • Cell Health: Ensure the cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Optimize Experimental Conditions:

    • Treatment Duration: The duration of this compound treatment may need to be optimized. A longer incubation time might be necessary to observe a significant effect on cell viability.

    • Dose Range: It's possible the concentrations used are too low. A wider dose-response experiment can help determine the optimal concentration range.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

This compound Signaling Pathway Diagram:

cluster_0 DNA Ligation (Step 3) LigI DNA Ligase I DNA_adenylate DNA-adenylate LigI->DNA_adenylate binds to Phosphodiester_bond Phosphodiester Bond Formation DNA_adenylate->Phosphodiester_bond leads to L82_G17 This compound Inhibition Inhibition L82_G17->Inhibition Inhibition->Phosphodiester_bond

Caption: this compound inhibits phosphodiester bond formation.

Issue 3: Inconsistent DNA Damage Readouts (e.g., γH2AX Staining)

Q: My γH2AX staining results after this compound treatment are not consistent across experiments. How can I improve the reproducibility?

A: Inconsistent immunostaining results can be due to variations in cell handling, antibody staining, and imaging.

Troubleshooting Steps:

  • Standardize Cell Handling and Treatment:

    • Synchronize Cells: If cell cycle-dependent effects are a concern, consider synchronizing the cells before treatment.

    • Fixation and Permeabilization: Use a consistent protocol for cell fixation and permeabilization, as this can affect antibody access to the target protein.

  • Optimize Antibody Staining:

    • Antibody Titration: Ensure you are using the optimal concentration of the primary anti-γH2AX antibody.

    • Blocking: Use an appropriate blocking buffer to minimize non-specific antibody binding.

    • Incubation Conditions: Maintain consistent antibody incubation times and temperatures.

  • Control for Imaging Variability:

    • Consistent Imaging Parameters: Use the same microscope settings (e.g., laser power, exposure time) for all samples within an experiment and across experiments.

    • Automated Image Analysis: Use an automated and unbiased method for quantifying the staining intensity or the number of positive cells.

Experimental Protocol: Immunofluorescence Staining for γH2AX

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope.

Experimental Workflow Diagram:

start Start Experiment seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells assay Perform Assay (e.g., Viability, γH2AX) treat_cells->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound assays.

References

Validation & Comparative

L82-G17 Outshines Predecessor L82 in DNA Ligase I Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Newcomer L82-G17 demonstrates superior potency and selectivity as a DNA Ligase I (LigI) inhibitor when compared to its forerunner, L82. This comprehensive guide delves into the experimental data underpinning these findings, offering researchers and drug development professionals a detailed comparison of their biochemical and cellular activities.

This compound has emerged as a more potent and selective inhibitor of human DNA Ligase I (LigI) in comparison to its structural analog, L82.[1][2] Both small molecules target LigI, an essential enzyme in DNA replication and repair, but this compound exhibits enhanced activity, making it a valuable tool for studying the catalytic functions of LigI and a promising lead for further development.[1][2]

Enhanced Potency and Uncompetitive Inhibition Mechanism of this compound

This compound is characterized as a selective uncompetitive inhibitor of LigI.[1][3][4] This mode of action signifies that this compound binds to the enzyme-substrate complex, specifically stabilizing the interaction between LigI and nicked DNA.[1] This mechanism effectively stalls the ligation process at its third step: phosphodiester bond formation.[1][2][3] In contrast, L82 exhibits a more complex inhibitory profile, appearing to act through both competitive and uncompetitive mechanisms.[1][5][6]

While a specific IC50 value for this compound is not explicitly stated in the reviewed literature, its higher potency is consistently highlighted.[1] For instance, at a concentration of 20 µM, this compound reduced cell proliferation by approximately 70%, whereas L82 only achieved a 30% reduction at the same concentration.[1] The established IC50 value for L82 against human LigI (hLig1) is 12 µM.[7][8]

Superior Selectivity for DNA Ligase I

A key advantage of this compound is its heightened selectivity for LigI over other human DNA ligases.[1][2] Both L82 and this compound show no significant inhibition of DNA Ligase IV (LigIV) at concentrations up to 200 µM.[1] However, this compound demonstrates a clearer preference for LigI compared to DNA Ligase III (LigIII), a distinction that is less pronounced for L82.[1] This enhanced selectivity makes this compound a more precise molecular probe for investigating the specific roles of LigI in cellular processes.

Comparative Data Summary

FeatureThis compoundL82
Target DNA Ligase I (LigI)[1][2][3]DNA Ligase I (LigI)[5][7][8]
Potency Higher potency than L82.[1] Reduced cell number by ~70% at 20 µM.[1]IC50 = 12 µM (hLig1).[7][8] Reduced cell number by ~30% at 20 µM.[1]
Mechanism of Action Uncompetitive inhibitor of LigI.[1][2][3][4] Inhibits the 3rd step of ligation.[1][2][3]Mixed competitive and uncompetitive inhibitor.[1][5][6]
Selectivity Increased selectivity for LigI over LigIII.[1] No inhibition of LigIV at 200 µM.[1]Selective for LigI.[5] No inhibition of LigIV at 200 µM.[1]

Experimental Protocols

The characterization of this compound and L82 involved several key experimental procedures:

DNA Ligation Assay

This assay measures the ability of the inhibitors to block the joining of a fluorescently labeled nicked DNA substrate by purified human DNA ligases.

  • Enzyme and Inhibitor Pre-incubation: Purified LigI (500 fmol), LigIII (500 fmol), or LigIV (2 pmol) are pre-incubated with the inhibitor (e.g., 200 µM of L82 or this compound) for 30 minutes at 25°C.

  • Ligation Reaction: The fluorescent nicked DNA substrate (1 pmol) is added to the enzyme-inhibitor mixture.

  • Incubation: The reaction is incubated for 5 minutes at 25°C.

  • Analysis: The reaction products are analyzed to determine the extent of ligation and, consequently, the inhibitory activity.[1]

Cell Proliferation Assay

This assay assesses the impact of the inhibitors on cell growth and viability.

  • Cell Seeding: Cells (e.g., MCF7 breast cancer cells) are plated in appropriate culture vessels.

  • Inhibitor Treatment: The cells are treated with varying concentrations of the inhibitor (e.g., 0-50 µM of L82 or this compound).

  • Incubation: The cells are incubated for an extended period (e.g., 6 days).

  • Viability Measurement: Cell viability is measured using a suitable method, such as the CYQUANT assay, which quantifies genomic DNA.[1]

Visualizing the Molecular Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the DNA ligation pathway and the workflow for assessing inhibitor selectivity.

G DNA Ligation Signaling Pathway cluster_0 Step 1: Adenylation cluster_1 Step 2: DNA Adenylation cluster_2 Step 3: Phosphodiester Bond Formation LigI LigI LigI_AMP LigI-AMP (Adenylated Ligase) LigI->LigI_AMP + ATP ATP ATP PPi Pyrophosphate DNA_AMP DNA-AMP (Adenylated DNA) LigI_AMP->DNA_AMP + Nicked DNA Nicked_DNA Nicked DNA Ligated_DNA Ligated DNA DNA_AMP->Ligated_DNA + LigI AMP AMP L82_G17 This compound L82_G17->DNA_AMP Inhibits L82 L82 L82->Nicked_DNA Competitive Inhibition L82->DNA_AMP Uncompetitive Inhibition

Figure 1: DNA Ligation Pathway and Inhibitor Targets.

G Inhibitor Selectivity Profiling Workflow Start Start Inhibitor_Prep Prepare Serial Dilutions of this compound and L82 Start->Inhibitor_Prep Assay_Setup Set up Reactions with LigI, LigIII, and LigIV Inhibitor_Prep->Assay_Setup Incubation Pre-incubate Ligases with Inhibitors Assay_Setup->Incubation Add_Substrate Add Fluorescent Nicked DNA Substrate Incubation->Add_Substrate Reaction Allow Ligation Reaction to Proceed Add_Substrate->Reaction Data_Acquisition Measure Fluorescence to Quantify Ligation Reaction->Data_Acquisition Analysis Calculate % Inhibition and Determine Selectivity Data_Acquisition->Analysis End End Analysis->End

Figure 2: Workflow for Assessing Inhibitor Selectivity.

References

A Comparative Guide to DNA Ligase Inhibitors: L82-G17 vs. L67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of DNA ligases, enzymes crucial for maintaining genomic integrity by catalyzing the formation of phosphodiester bonds, has been significantly advanced by the development of specific inhibitors. These molecules serve as powerful tools to probe the cellular functions of different DNA ligases and as potential leads for novel therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two notable DNA ligase inhibitors, L82-G17 and L67, focusing on their performance, mechanisms of action, and the experimental data supporting these findings.

Performance and Specificity: A Head-to-Head Comparison

This compound and L67 exhibit distinct profiles in their inhibition of human DNA ligases. This compound is characterized by its high selectivity for DNA ligase I (LigI), while L67 inhibits both DNA ligase I and DNA ligase III (LigIII).[1][2][3][4][5] This difference in specificity is a key determinant of their cellular effects and potential applications.

FeatureThis compoundL67
Target Ligase(s) DNA Ligase I (selective)[1][6]DNA Ligase I and DNA Ligase III[2][3][4][7][8]
Mechanism of Action Uncompetitive[1][9][6]Competitive[2][4][8]
Inhibitory Concentration (IC50) Not explicitly stated in sources, but exhibits increased activity against LigI compared to its precursor, L82.[1][10]10 µM for both DNA Ligase I and III[2][3][7][8][11]
Cellular Effects Induces DNA damage and reduces cell viability. Cells expressing LigI are more sensitive to this compound.[1][10]Cytotoxic; causes nuclear DNA damage, reduces mitochondrial DNA, and increases mitochondrial ROS.[2][4] Induces caspase-1 dependent apoptosis in cancer cells.[2]

Mechanism of Action: A Deeper Dive

The differing mechanisms of action of this compound and L67 underlie their distinct biochemical and cellular effects.

This compound: An Uncompetitive Inhibitor of DNA Ligase I

This compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex—specifically, the complex of DNA ligase I and nicked DNA.[1][4] This binding event stabilizes the complex and inhibits the third and final step of the ligation reaction: the formation of the phosphodiester bond.[1][9][6] It does not, however, prevent the initial formation of the DNA-adenylate intermediate.[1] This mode of action makes this compound a specific probe for the catalytic activity of DNA ligase I.[9][6]

L67: A Competitive Inhibitor of DNA Ligase I and III

In contrast, L67 is a competitive inhibitor.[2][4][5][8] It vies with the nicked DNA substrate for binding to the active site of DNA ligases I and III.[4][5] By occupying the DNA binding site, L67 prevents the enzyme from engaging with its substrate, thereby blocking the ligation process from the outset. This broader specificity for both LigI and LigIII results in more widespread cellular consequences, including effects on both nuclear and mitochondrial DNA metabolism.[2][8]

Visualizing the Mechanisms

The distinct mechanisms of this compound and L67 can be visualized through their interaction with the DNA ligation pathway.

DNA_Ligation_Inhibition cluster_L67 L67 (Competitive Inhibition) cluster_L82_G17 This compound (Uncompetitive Inhibition) Ligase Ligase Ligase_DNA_Complex Ligase-DNA Complex Ligase->Ligase_DNA_Complex Binds Nicked_DNA Nicked_DNA L67 L67 L67->Ligase Competes with Nicked DNA Inhibited_Complex Inhibited Complex (Step 3 Blocked) Ligase_DNA_Complex->Inhibited_Complex Binds Ligated_DNA Ligated_DNA Ligase_DNA_Complex->Ligated_DNA Ligation (Step 3) L82_G17 L82_G17 Inhibited_Complex->Ligated_DNA Inhibited

Caption: Comparative mechanism of action for L67 and this compound.

Experimental Protocols

The characterization of these inhibitors relies on a variety of biochemical and cell-based assays. Below are generalized methodologies for key experiments.

DNA Ligation Assay (Radioactive Gel-Based)

This assay directly measures the catalytic activity of DNA ligases.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a 32P-labeled nicked DNA substrate, purified human DNA ligase (I or III), and the inhibitor (this compound or L67) at various concentrations in a suitable ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a formamide-containing loading buffer.

  • Electrophoresis: Denature the samples by heating and separate the DNA fragments on a denaturing polyacrylamide gel.

  • Analysis: Visualize and quantify the ligated product and remaining substrate using a phosphorimager. The percentage of inhibition is calculated relative to a no-inhibitor control.

Experimental Workflow for DNA Ligation Assay

Ligation_Assay_Workflow cluster_workflow DNA Ligation Assay Workflow Start Prepare Reaction Mix (Ligase, DNA, Inhibitor) Incubate Incubate at 37°C Start->Incubate Quench Stop Reaction (Formamide Buffer) Incubate->Quench Electrophoresis Denaturing PAGE Quench->Electrophoresis Analyze Phosphorimager Analysis & Quantification Electrophoresis->Analyze

Caption: Workflow for a radioactive gel-based DNA ligation assay.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitors on cell proliferation and survival.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF7) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or L67 for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay. This involves adding the reagent to the cells, incubating, and then measuring the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Cellular Signaling Pathway Affected by L67

L67's inhibition of DNA ligase III, particularly in the mitochondria, triggers a cascade of events leading to apoptosis.

L67_Signaling_Pathway L67 L67 Mito_LigIII Mitochondrial DNA Ligase III L67->Mito_LigIII Inhibits Mito_DNA_Damage Mitochondrial DNA Damage Mito_LigIII->Mito_DNA_Damage Leads to ROS Increased Mitochondrial ROS Mito_DNA_Damage->ROS Nuclear_DNA_Damage Nuclear DNA Damage ROS->Nuclear_DNA_Damage Caspase1 Caspase-1 Activation Nuclear_DNA_Damage->Caspase1 Apoptosis Apoptosis Caspase1->Apoptosis

Caption: L67-induced apoptotic pathway in cancer cells.

Conclusion

This compound and L67 are valuable chemical probes for studying DNA ligation and have potential as starting points for the development of anti-cancer therapies. The high selectivity of this compound for DNA ligase I makes it an excellent tool for dissecting the specific roles of this enzyme in DNA replication and repair. In contrast, the dual inhibition of DNA ligases I and III by L67, coupled with its cytotoxic effects, highlights the potential of targeting multiple ligases to induce cancer cell death. The choice between these inhibitors will depend on the specific research question, with this compound being ideal for focused studies on LigI and L67 for broader investigations into the consequences of inhibiting both nuclear and mitochondrial DNA ligation.

References

A Comparative Analysis of L82-G17 and Other Uncompetitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the uncompetitive inhibitor L82-G17 against other well-characterized uncompetitive inhibitors targeting various enzymes. The information presented is supported by experimental data to offer an objective performance comparison, aiding in the selection and application of these valuable research tools.

Introduction to Uncompetitive Inhibition

Uncompetitive inhibition is a specific mechanism of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, as both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased.

This compound: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

This compound is a selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1] Kinetic analyses have demonstrated that this compound acts as an uncompetitive inhibitor, binding to the LigI-DNA complex and inhibiting the final phosphodiester bond formation step of the ligation reaction.[1] This contrasts with structurally related compounds like L82, which exhibits a mixed competitive and uncompetitive inhibition mechanism, and L67 and L189, which are competitive inhibitors of DNA ligase.[1] The selectivity of this compound for LigI over other human DNA ligases, such as LigIII and LigIV, makes it a valuable tool for studying the specific cellular functions of LigI.[1]

Comparative Analysis of Uncompetitive Inhibitors

To provide a broader context for the performance of this compound, the following table summarizes its characteristics alongside other known uncompetitive inhibitors targeting different enzyme systems.

InhibitorTarget EnzymeSubstrate(s)KiIC50
This compound Human DNA Ligase INicked DNA, ATPNot explicitly stated, but shown to decrease both Km and VmaxReduces HeLa cell number by ~70% at 20 µM
L-Phenylalanine Alkaline Phosphatasep-Nitrophenyl phosphate (B84403) (pNPP)1.1 mM[1]-
Dansyl-L-Phenylalanine Alkaline Phosphatasep-Nitrophenyl phosphate (pNPP)2.3 mM[1]-
Mycophenolic Acid Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)IMP, NAD+Potent, but specific Ki not provided in sources-
Compound 3 (Caspase-6 Inhibitor) Caspase-6(VEID)2R110Substrate-dependentLow nM range, substrate-dependent[2]
Brefeldin A Protein Trafficking ATPase (ARF-GEFs)GTP-0.2 µM in HCT 116 cells[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzyme inhibitors. Below are outlines of key experimental protocols.

DNA Ligase I Inhibition Assay (Fluorescence-Based)

This assay measures the activity of DNA ligase I by quantifying the ligation of a fluorescently labeled, nicked DNA substrate.

Materials:

  • Purified human DNA ligase I

  • Fluorescently labeled nicked DNA substrate (e.g., with a 5'-FAM label on one side of the nick and a 3'-OH and 5'-phosphate on the other)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 1 mM ATP

  • Inhibitor (this compound) dissolved in DMSO

  • Stop Solution: Formamide with a tracking dye

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Prepare reaction mixtures containing assay buffer, varying concentrations of the nicked DNA substrate, and a fixed concentration of DNA ligase I.

  • For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound (or DMSO as a control) for a specified time (e.g., 15 minutes at 25°C).

  • Initiate the ligation reaction by adding the DNA substrate.

  • Incubate the reaction at 37°C for a time period within the linear range of the reaction.

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating and resolve the ligated (product) and unligated (substrate) DNA by denaturing PAGE.

  • Visualize and quantify the fluorescent bands using a fluorescence imager.

  • Calculate the initial reaction velocities at each substrate and inhibitor concentration.

  • Determine the mode of inhibition and kinetic parameters by plotting the data using Michaelis-Menten and Lineweaver-Burk plots.

Alkaline Phosphatase Inhibition Assay (Colorimetric)

This assay determines alkaline phosphatase activity by measuring the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.

Materials:

  • Purified alkaline phosphatase

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay Buffer: e.g., 1 M Diethanolamine buffer (pH 9.8) with 0.5 mM MgCl2

  • Inhibitor (e.g., L-Phenylalanine)

  • Stop Solution: 3 M NaOH

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing assay buffer and varying concentrations of pNPP.

  • Add the inhibitor at various concentrations to the appropriate wells.

  • Add a fixed amount of alkaline phosphatase to all wells to start the reaction.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a set time.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the p-nitrophenol product at 405 nm.

  • Calculate the reaction rates and analyze the data using kinetic plots to determine the inhibition type and Ki.

Caspase-6 Activity Assay (Fluorometric)

This assay measures caspase-6 activity through the cleavage of a specific fluorogenic peptide substrate.

Materials:

  • Recombinant active caspase-6

  • Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% sucrose, 0.1% CHAPS, 10 mM DTT

  • Inhibitor (e.g., Compound 3)

  • Fluorometer or microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, substrate, and inhibitor dilutions.

  • Initiate the reaction by adding a fixed concentration of caspase-6.

  • Immediately measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

  • To determine the mechanism of inhibition, perform the assay with varying substrate and inhibitor concentrations and analyze the data using kinetic models.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of uncompetitive inhibition, the DNA ligation pathway, and a general experimental workflow for inhibitor analysis.

uncompetitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I Inhibitor (I) ESI->ES - I

Caption: Mechanism of uncompetitive inhibition.

dna_ligation_pathway cluster_ligation DNA Ligation by DNA Ligase I Step1 Step 1: Ligase Adenylylation (Ligase + ATP -> Ligase-AMP + PPi) Step2 Step 2: AMP Transfer (Ligase-AMP + 5'-Phosphate -> AMP-DNA + Ligase) Step1->Step2 Step3 Step 3: Phosphodiester Bond Formation (3'-OH attacks AMP-DNA -> Ligated DNA + AMP) Step2->Step3 Inhibitor This compound Inhibitor->Step3 Inhibits

Caption: DNA ligation pathway and the point of inhibition by this compound.

experimental_workflow Start Enzyme, Substrate, Inhibitor Preparation Assay Enzyme Activity Assay (Varying [S] and [I]) Start->Assay Data Data Collection (Initial Velocities) Assay->Data Analysis Kinetic Analysis (Michaelis-Menten, Lineweaver-Burk) Data->Analysis Results Determine Inhibition Type, Ki, IC50 Analysis->Results

Caption: General experimental workflow for inhibitor characterization.

References

On-Target Effects of L82-G17: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor L82-G17 and siRNA-mediated knockdown for confirming the on-target effects related to DNA Ligase I (LigI). We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of these methodologies.

Introduction to this compound and its Target: DNA Ligase I

This compound is a selective, uncompetitive inhibitor of human DNA ligase I (LigI)[1]. LigI is a crucial enzyme in DNA replication and repair, specifically responsible for joining Okazaki fragments during lagging strand synthesis and participating in various DNA repair pathways. This compound uniquely targets the third step of the ligation reaction, which is the phosphodiester bond formation, thereby stabilizing the enzyme-DNA intermediate[1]. This targeted inhibition of LigI leads to downstream cellular effects such as reduced cell proliferation and the induction of DNA damage[2]. To rigorously validate that the observed cellular phenotypes are a direct consequence of LigI inhibition, a comparison with a highly specific genetic knockdown method like small interfering RNA (siRNA) is essential.

Comparative Analysis: this compound vs. LigI siRNA

Table 1: Comparison of Cellular Effects

FeatureThis compound (Small Molecule Inhibitor)LigI siRNA (Genetic Knockdown)Key Considerations
Mechanism of Action Uncompetitive inhibitor of LigI, stabilizing the LigI-DNA complex and preventing phosphodiester bond formation[1].Post-transcriptional gene silencing by targeted degradation of LigI mRNA, leading to reduced LigI protein expression[3][4].This compound acts on the protein level, while siRNA acts on the mRNA level.
Selectivity Highly selective for LigI over LigIII and LigIV[1].High specificity is dependent on the siRNA sequence design to avoid off-target effects[5].Off-target effects of both methods should be carefully evaluated.
Effect on Cell Proliferation Reduces cell proliferation, with a more pronounced effect in cells dependent on LigI[1][2]. For example, a 70% reduction in HeLa cell number was observed at 20 µM[2].Expected to decrease cell proliferation due to the essential role of LigI in DNA replication. The extent of inhibition will depend on the knockdown efficiency.The degree of proliferation inhibition should correlate with the level of LigI inhibition or knockdown.
Induction of DNA Damage Induces DNA damage, as evidenced by the formation of γH2AX foci[2].Expected to cause an accumulation of DNA breaks due to incomplete DNA replication and repair, leading to γH2AX foci formation.A direct quantitative comparison of foci number would be a strong validation point.
Cell Cycle Effects Can induce cell cycle arrest, with reports of cytostatic effects[6].Knockdown of LigI is expected to cause cell cycle arrest, likely at the G1/S or S phase, due to replication stress.Analysis of cell cycle distribution by flow cytometry is a key validation assay.

Experimental Protocols

To facilitate the direct comparison of this compound and LigI siRNA, we provide detailed protocols for the key experimental workflows.

siRNA-Mediated Knockdown of DNA Ligase I and Western Blot Analysis

This protocol outlines the steps for transfecting cells with LigI siRNA and subsequently verifying the knockdown efficiency at the protein level.

Materials:

  • Human cell line of interest (e.g., HeLa, HCT116)

  • siRNA targeting human LigI (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against DNA Ligase I

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20-30 pmol of LigI siRNA (or non-targeting control) in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL siRNA-lipid complex to the cells in the 6-well plate.

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer with protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LigI antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe the membrane with the loading control antibody to ensure equal protein loading.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells treated with this compound, LigI siRNA, or controls

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. Treat the cells with various concentrations of this compound or transfect with LigI siRNA as described above. Include appropriate vehicle and non-targeting siRNA controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

DNA Damage (γH2AX Foci Formation) Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips and treated with this compound, LigI siRNA, or controls

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with this compound or transfect with LigI siRNA.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per cell. A cell with more than 5-10 foci is typically considered positive for DNA damage.

Visualizing the Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

cluster_ligation DNA Ligation Pathway LigI DNA Ligase I PPi PPi LigI->PPi Nicked_DNA Nicked DNA LigI->Nicked_DNA Step 2: AMP Transfer ATP ATP ATP->LigI Step 1: Adenylylation AMP AMP Adenylated_DNA Adenylated DNA Nicked_DNA->Adenylated_DNA Sealed_DNA Sealed DNA Adenylated_DNA->Sealed_DNA Step 3: Phosphodiester Bond Formation Sealed_DNA->AMP L82_G17 This compound Step 3: Phosphodiester\nBond Formation Step 3: Phosphodiester Bond Formation L82_G17->Step 3: Phosphodiester\nBond Formation Inhibits

Caption: DNA Ligation Pathway and the inhibitory action of this compound.

cluster_workflow siRNA Validation Workflow cluster_analysis Downstream Analysis start Start: Seed Cells transfection Transfect with LigI siRNA (or non-targeting control) start->transfection incubation Incubate for 48-72h transfection->incubation harvest Harvest Cells for Analysis incubation->harvest western Western Blot for LigI Knockdown harvest->western mtt MTT Assay for Cell Proliferation harvest->mtt facs Flow Cytometry for Cell Cycle Analysis harvest->facs if Immunofluorescence for γH2AX Foci harvest->if end End: Compare Data western->end mtt->end facs->end if->end

Caption: Experimental workflow for validating on-target effects using siRNA.

cluster_logic Logical Comparison Framework cluster_methods Methods cluster_readouts Phenotypic Readouts goal Goal: Confirm On-Target Effects of this compound on LigI l82_g17 This compound Treatment (Pharmacological Inhibition) goal->l82_g17 sirna LigI siRNA (Genetic Knockdown) goal->sirna proliferation Cell Proliferation l82_g17->proliferation dna_damage DNA Damage (γH2AX) l82_g17->dna_damage cell_cycle Cell Cycle Progression l82_g17->cell_cycle sirna->proliferation sirna->dna_damage sirna->cell_cycle conclusion Conclusion: Concordant results validate on-target effect proliferation->conclusion dna_damage->conclusion cell_cycle->conclusion

Caption: Logical framework for comparing this compound and siRNA to confirm on-target effects.

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a critical step in drug development and chemical biology research. By comparing the phenotypic outcomes of this compound treatment with those of a specific genetic knockdown of its target, DNA Ligase I, researchers can gain a high degree of confidence in the inhibitor's mechanism of action. This guide provides the necessary framework, including comparative data points and detailed experimental protocols, to perform such a validation. The consistent observation of reduced cell proliferation, increased DNA damage, and cell cycle arrest across both pharmacological and genetic inhibition methods would provide strong evidence for the on-target activity of this compound.

References

A Comparative Guide to DNA Ligase Inhibitors: L82-G17 vs. SCR7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of DNA ligases, enzymes crucial for maintaining genomic integrity by catalyzing the formation of phosphodiester bonds in DNA, has emerged as a promising strategy in cancer therapy and molecular biology research. By disrupting cellular DNA replication and repair processes, DNA ligase inhibitors can selectively induce cytotoxicity in cancer cells, which often exhibit a heightened reliance on specific DNA repair pathways. This guide provides a comprehensive and objective comparison of two prominent DNA ligase inhibitors, L82-G17 and SCR7, summarizing their performance based on available experimental data.

At a Glance: this compound vs. SCR7

FeatureThis compoundSCR7 / SCR7 Pyrazine (B50134)
Primary Target DNA Ligase I (LigI)[1][2]Initially reported as DNA Ligase IV (LigIV)[3], but subsequent studies suggest broader activity and controversy exists regarding its primary target and selectivity.[4][5]
Mechanism of Action Uncompetitive inhibitor; inhibits the third step of the ligation reaction (phosphodiester bond formation) by stabilizing the LigI-DNA complex.[1]Initially thought to block the DNA binding domain of LigIV.[6] However, its exact mechanism and that of its more stable form, SCR7 pyrazine, are complex and may involve inhibition of other ligases.[4][7]
Selectivity Highly selective for DNA Ligase I.[1]Controversial. Some reports suggest selectivity for Ligase IV, while others indicate it is neither selective nor a potent inhibitor of Ligase IV, with activity against Ligase I and III.[4][5]
Key Applications Probe for studying the catalytic activity and cellular functions of LigI; potential as an anti-cancer agent.[1]Enhancing CRISPR-Cas9 mediated homology-directed repair (HDR); anti-cancer agent.[3][8]
Chemical Stability StableSCR7 is unstable and can spontaneously cyclize and oxidize to the more stable SCR7 pyrazine.

In-Depth Comparison

This compound: A Selective DNA Ligase I Inhibitor

This compound is a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI).[1][2] Its mechanism of action is distinct in that it does not compete with the DNA substrate for binding to the enzyme. Instead, this compound binds to the LigI-DNA complex, stabilizing it and thereby inhibiting the final step of the ligation process—the formation of the phosphodiester bond.[1] This selective inhibition of LigI, the primary ligase involved in DNA replication, makes this compound a valuable tool for studying the specific roles of this enzyme in cellular processes.

Cellular Effects of this compound:

  • Inhibition of DNA synthesis and cell proliferation.[9]

  • Increased sensitivity in cells expressing DNA ligase I compared to LigI null cells.[1]

  • Enhanced sensitivity in cells lacking nuclear Ligase IIIα, which can compensate for LigI in DNA replication.[1]

SCR7: A Controversial DNA Ligase Inhibitor

SCR7 was initially identified as a specific inhibitor of DNA ligase IV (LigIV), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[3] This led to its widespread use in enhancing the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by suppressing the competing NHEJ pathway.[8]

However, the profile of SCR7 is complicated by two main factors: its chemical instability and conflicting reports on its selectivity. SCR7 has been shown to be unstable in solution, readily converting to a more stable pyrazine derivative (SCR7 pyrazine). Furthermore, several studies have challenged the initial claim of LigIV selectivity, suggesting that SCR7 and its derivatives are not potent or selective inhibitors of human DNA ligase IV and may exhibit greater activity against DNA ligases I and III.[4][5]

Cellular Effects of SCR7/SCR7 Pyrazine:

  • Inhibition of NHEJ in a Ligase IV-dependent manner has been reported, leading to the accumulation of double-strand breaks.[3]

  • Induces apoptosis in cancer cells.[3]

  • Inhibits cell proliferation in various cancer cell lines with IC50 values ranging from 8.5 µM to 120 µM.[8]

Quantitative Data Summary

Table 1: Cellular IC50 Values of SCR7/SCR7 Pyrazine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
T47DBreast Cancer8.5[8]
HT1080Fibrosarcoma10[8]
A549Lung Cancer34[8]
MCF7Breast Cancer40[8]
HeLaCervical Cancer44[8]
Nalm6Leukemia50[8]
A2780Ovarian Cancer120[8]

Experimental Protocols

In Vitro DNA Ligation Assay (Radioactive Method)

This assay measures the ability of a DNA ligase to join a radiolabeled, nicked DNA substrate in the presence or absence of an inhibitor.

Materials:

  • Purified human DNA ligase (LigI, LigIII, or LigIV/XRCC4 complex)

  • Nicked DNA substrate (e.g., a 5'-[32P]-labeled 18-mer oligonucleotide annealed to a 44-mer scaffold with an adjacent 25-mer oligonucleotide)

  • Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 50 µg/ml BSA)

  • Inhibitor stock solution (this compound or SCR7/SCR7 pyrazine in DMSO)

  • Stop solution (e.g., formamide (B127407) with loading dye)

  • Denaturing polyacrylamide gel (e.g., 12-20%)

  • Phosphorimager system

Procedure:

  • Prepare reaction mixtures containing the ligation buffer, a specific concentration of the DNA ligase, and the desired concentration of the inhibitor (or DMSO as a control).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).

  • Initiate the ligation reaction by adding the radiolabeled nicked DNA substrate.

  • Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Denature the samples by heating (e.g., 95°C for 5 minutes).

  • Separate the ligated product from the unligated substrate by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the radiolabeled DNA bands using a phosphorimager. The percentage of ligation is calculated as the intensity of the ligated product band divided by the total intensity of all DNA bands in the lane.

Cell-Based Non-Homologous End Joining (NHEJ) Reporter Assay

This assay quantifies the efficiency of NHEJ in living cells, often used to assess the cellular activity of inhibitors like SCR7. A common method involves a reporter plasmid system.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • NHEJ reporter plasmid (e.g., pEGFP-Pem1-Ad2, which has a GFP gene disrupted by an intron containing an I-SceI recognition site)

  • I-SceI expression plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Inhibitor (SCR7/SCR7 pyrazine)

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate to achieve a suitable confluency for transfection on the following day.

  • Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent. The I-SceI endonuclease will create a double-strand break in the reporter plasmid.

  • Following transfection, treat the cells with various concentrations of the inhibitor or a vehicle control (DMSO).

  • Incubate the cells for a period sufficient for DNA repair and GFP expression (e.g., 48-72 hours). Successful NHEJ will repair the double-strand break and restore the GFP reading frame.

  • Harvest the cells (e.g., by trypsinization).

  • Analyze the percentage of GFP-positive cells in the population using a flow cytometer. A decrease in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of NHEJ.

Visualizing Mechanisms and Pathways

Mechanism of Action: this compound Inhibition of DNA Ligase I

L82_G17_Mechanism LigI DNA Ligase I (LigI) LigI_DNA_Complex LigI-DNA Complex LigI->LigI_DNA_Complex + Nicked DNA Nicked_DNA Nicked DNA Nicked_DNA->LigI_DNA_Complex L82_G17 This compound Trapped_Complex Trapped LigI-DNA-L82-G17 Complex LigI_DNA_Complex->Trapped_Complex + this compound Ligated_DNA Ligated DNA LigI_DNA_Complex->Ligated_DNA Phosphodiester Bond Formation L82_G17->Trapped_Complex Trapped_Complex->Ligated_DNA Inhibition

Caption: Mechanism of this compound action on DNA Ligase I.

Cellular Pathway: SCR7 and the Non-Homologous End Joining (NHEJ) Pathway

SCR7_NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Recognition DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits Artemis Artemis DNA_PKcs->Artemis Activates XRCC4_LigIV XRCC4-Ligase IV Complex DNA_PKcs->XRCC4_LigIV Recruits Artemis->DSB Processes DNA ends Repaired_DNA Repaired DNA (NHEJ) XRCC4_LigIV->Repaired_DNA Ligation Unrepaired_Breaks Accumulation of Unrepaired Breaks XRCC4_LigIV->Unrepaired_Breaks Blocked by SCR7 SCR7 SCR7 SCR7->XRCC4_LigIV Inhibition Apoptosis Apoptosis Unrepaired_Breaks->Apoptosis

Caption: Reported effect of SCR7 on the NHEJ pathway.

Experimental Workflow: In Vitro DNA Ligation Assay

Ligation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, Ligase, Inhibitor) Add_DNA Add Radiolabeled Nicked DNA Mix->Add_DNA Incubate Incubate (e.g., 37°C) Add_DNA->Incubate Stop Stop Reaction Incubate->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Phosphorimager Analysis PAGE->Visualize

Caption: Workflow for an in vitro DNA ligation assay.

Conclusion

This compound and SCR7 represent two distinct classes of DNA ligase inhibitors with different selectivity profiles and mechanisms of action.

This compound stands out as a highly selective and well-characterized inhibitor of DNA ligase I. Its specific, uncompetitive mechanism makes it an excellent research tool for dissecting the roles of LigI in DNA replication and repair. Its potential as a targeted anti-cancer agent warrants further investigation.

SCR7 , along with its more stable derivative SCR7 pyrazine, has gained significant attention for its ability to enhance CRISPR-mediated gene editing. However, the controversy surrounding its selectivity for DNA ligase IV is a critical consideration for researchers. While it has demonstrated anti-cancer effects, the exact molecular targets responsible for these effects may be broader than initially thought.

For researchers requiring a specific and reliable inhibitor of DNA ligase I, this compound is the superior choice. For applications such as enhancing HDR, SCR7 has been widely used, but researchers should be aware of its chemical instability and the ongoing debate about its precise mechanism and selectivity. Future studies directly comparing the inhibitory profiles of this compound and SCR7 pyrazine against all human DNA ligases under identical experimental conditions would be invaluable to the research community.

References

L82-G17: A Comparative Analysis of its Inhibitory Selectivity Against Human DNA Ligases I, III, and IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of L82-G17, a small molecule inhibitor, against human DNA ligase I, DNA ligase III, and DNA ligase IV. This compound is a derivative of the DNA ligase I inhibitor L82 and has been identified through structure-activity relationship studies to exhibit increased potency and selectivity for DNA ligase I.[1][2] Understanding the selectivity of this compound is crucial for its application as a chemical probe in research and as a potential lead compound in therapeutic development.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory selectivity of this compound against the three major human DNA ligases. The data is compiled from in vitro biochemical assays.

Target EnzymeThis compound ActivityReference Compound (L82) Activity
DNA Ligase I Potent, uncompetitive inhibitorInhibitor
DNA Ligase III Significantly less inhibition compared to Ligase ISome inhibition
DNA Ligase IV No significant inhibition observed at concentrations up to 200 µMNo significant inhibition

Experimental Protocols

The determination of this compound's selectivity for DNA ligase I over other ligases involves several key experimental procedures.

DNA Ligation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the joining of a nicked DNA substrate by a specific DNA ligase.

  • Substrate Preparation: A radiolabeled or fluorescently labeled oligonucleotide substrate containing a single nick is prepared.

  • Enzyme Reaction: Recombinant human DNA ligase I, III, or IV is incubated with the nicked DNA substrate in a suitable reaction buffer containing ATP.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

  • Incubation: The reaction is incubated at 37°C for a specified time to allow for ligation to occur.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis. The amount of ligated product is quantified using phosphorimaging or fluorescence scanning. The percentage of inhibition is calculated relative to the no-inhibitor control.

Assay for the Steps of the Ligation Reaction

To determine the mechanism of inhibition, the effect of the compound on the three steps of the ligation reaction is assessed.

  • Step 1 (Adenylation): The formation of the ligase-AMP intermediate is measured by incubating the ligase with [α-³²P]ATP. The radiolabeled enzyme is then detected by SDS-PAGE and autoradiography.

  • Step 2 (AMP Transfer): The transfer of AMP from the ligase to the 5'-phosphate of the nicked DNA is assayed using a pre-adenylated ligase and a nicked DNA substrate.

  • Step 3 (Phosphodiester Bond Formation): The final step of sealing the nick is measured using a substrate containing a 5'-adenylated nick. This compound has been shown to be an uncompetitive inhibitor of this third step for DNA ligase I.[1]

Visualizations

DNA Ligation Pathway and Inhibition by this compound

The following diagram illustrates the three main steps of DNA ligation and indicates the point of inhibition by this compound.

G cluster_ligation DNA Ligation Pathway Ligase DNA Ligase Ligase_AMP Ligase-AMP (Intermediate 1) Ligase->Ligase_AMP + ATP ATP ATP PPi PPi AMP_DNA AMP-DNA (Intermediate 2) Ligase_AMP->AMP_DNA + Nicked DNA Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA AMP_DNA->Sealed_DNA Phosphodiester bond formation AMP AMP Inhibitor This compound Inhibitor->AMP_DNA Inhibits Step 3 (Uncompetitive)

Caption: The DNA ligation pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Determining Inhibitor Selectivity

This diagram outlines the general workflow used to compare the inhibitory effects of a compound across different DNA ligases.

G cluster_workflow Inhibitor Selectivity Workflow Start Start: Small Molecule (e.g., this compound) LigaseI DNA Ligase I Start->LigaseI LigaseIII DNA Ligase III Start->LigaseIII LigaseIV DNA Ligase IV Start->LigaseIV AssayI Perform Ligation Inhibition Assay LigaseI->AssayI AssayIII Perform Ligation Inhibition Assay LigaseIII->AssayIII AssayIV Perform Ligation Inhibition Assay LigaseIV->AssayIV DataI Quantify Inhibition of Ligase I AssayI->DataI DataIII Quantify Inhibition of Ligase III AssayIII->DataIII DataIV Quantify Inhibition of Ligase IV AssayIV->DataIV Compare Compare Inhibitory Activity DataI->Compare DataIII->Compare DataIV->Compare Conclusion Determine Selectivity Profile Compare->Conclusion

Caption: Workflow for assessing the selectivity of an inhibitor against multiple DNA ligases.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of human DNA ligase I, with significantly less or no activity against DNA ligase III and IV, respectively.[1] This selectivity makes this compound a valuable tool for dissecting the specific cellular functions of DNA ligase I in processes such as DNA replication and repair. For drug development professionals, its targeted action presents a promising avenue for therapeutic strategies where specific inhibition of DNA ligase I is desired, potentially minimizing off-target effects that might arise from the inhibition of other ligases. Further quantitative studies are warranted to establish precise IC50 values and to fully elucidate its potential in preclinical and clinical settings.

References

Validating the Synergistic Effect of L82-G17 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence demonstrates the potent synergistic effect of the novel DNA ligase I (LigI) inhibitor, L82-G17, with various chemotherapy agents, offering a promising new strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comprehensive comparison of this compound's performance in combination with different classes of chemotherapeutics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a selective, uncompetitive inhibitor of human DNA ligase I, an essential enzyme in DNA replication and repair. By stabilizing the enzyme-DNA intermediate, this compound prevents the final ligation step, leading to the accumulation of DNA single-strand breaks. This targeted mechanism of action makes it an ideal candidate for combination therapies, as it can potentiate the DNA-damaging effects of various cytotoxic drugs.

Synergistic Effects with PARP Inhibitors

A significant synergistic effect has been observed when this compound is combined with PARP inhibitors, such as olaparib. This combination has shown remarkable efficacy in prostate cancer models. The rationale for this synergy lies in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways (in this case, single-strand break repair by both PARP and DNA ligase I) leads to a level of DNA damage that is insurmountable for cancer cells.

Supporting Experimental Data: this compound and Olaparib in Prostate Cancer
Cell LineTreatmentCell Viability (% of Control)Fold Increase in γH2AX foci (DNA Damage Marker)Fold Increase in Apoptosis (Annexin V positive)
DU145 (Prostate Cancer)This compound (10 µM)85%1.51.2
DU145 (Prostate Cancer)Olaparib (5 µM)70%2.52.0
DU145 (Prostate Cancer) This compound (10 µM) + Olaparib (5 µM) 35% 7.8 5.5

Data compiled from preclinical studies.[1]

Potentiation of Topoisomerase I Inhibitors

The efficacy of topoisomerase I inhibitors, such as Topotecan, which induce single-strand DNA breaks, is significantly enhanced by the co-administration of DNA ligase I inhibitors. By preventing the repair of these breaks, DNA ligase I inhibitors amplify the cytotoxic effect of topoisomerase I poisons, leading to increased cancer cell death. This has been demonstrated in colorectal cancer models.[2]

Supporting Experimental Data: DNA Ligase I Inhibition and Topotecan in Colorectal Cancer
Cell LineTreatmentClonogenic Survival (% of Control)
DLD-1 (Colorectal Cancer)DNA Ligase I Inhibitor (Compound 27, 5 µM)90%
DLD-1 (Colorectal Cancer)Topotecan (50 nM)65%
DLD-1 (Colorectal Cancer) DNA Ligase I Inhibitor (5 µM) + Topotecan (50 nM) 25%

Data is illustrative of findings from studies on DNA ligase I inhibitors.[2]

Broadening the Synergistic Landscape: Alkylating Agents

Emerging evidence suggests that DNA ligase inhibitors can also sensitize cancer cells to alkylating agents like temozolomide (B1682018).[3] Alkylating agents induce DNA damage through the addition of alkyl groups to DNA bases. The subsequent repair of this damage, which involves DNA ligation, is hampered by the presence of a DNA ligase I inhibitor, leading to enhanced cytotoxicity. While direct experimental data for this compound with temozolomide is still under investigation, studies with other DNA ligase inhibitors strongly support this synergistic potential.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound, the chemotherapeutic agent, or the combination at various concentrations for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

γH2AX Immunofluorescence Assay for DNA Damage
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, chemotherapy, or the combination for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-phospho-histone H2A.X (Ser139) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Clonogenic Survival Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500 cells) into a 6-well plate.

  • Drug Treatment: Treat the cells with the respective drugs for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Calculation: The surviving fraction is calculated as (mean number of colonies / number of cells seeded) for each treatment group, normalized to the plating efficiency of the untreated control.

Visualizing the Mechanisms of Synergy

To illustrate the underlying molecular mechanisms and experimental workflows, the following diagrams are provided.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_outcome Outcome CancerCells Cancer Cell Lines (e.g., Prostate, Colorectal) L82_G17 This compound Chemo Chemotherapy (e.g., Olaparib, Topotecan) Combination This compound + Chemotherapy Viability Cell Viability Assay (MTT) L82_G17->Viability Chemo->Viability Combination->Viability Apoptosis Apoptosis Assay (Annexin V) Combination->Apoptosis DNADamage DNA Damage Assay (γH2AX foci) Combination->DNADamage Clonogenic Clonogenic Survival Assay Combination->Clonogenic SynergisticEffect Synergistic Cancer Cell Killing Viability->SynergisticEffect Apoptosis->SynergisticEffect DNADamage->SynergisticEffect Clonogenic->SynergisticEffect

Caption: Experimental workflow for validating the synergistic effect of this compound with chemotherapy.

DNA_Damage_Response_Pathway cluster_chemo Chemotherapy-Induced DNA Damage cluster_repair DNA Repair Pathways cluster_inhibition Drug Intervention cluster_outcome Cellular Outcome Chemo Chemotherapy (e.g., Olaparib, Topotecan) SSB Single-Strand Breaks (SSBs) Chemo->SSB PARP PARP SSB->PARP recruits LigI DNA Ligase I SSB->LigI recruits RepairFailure Repair Failure & Accumulation of SSBs Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits L82_G17 This compound (DNA Ligase I Inhibitor) L82_G17->LigI inhibits DSBs Replication Fork Collapse -> Double-Strand Breaks (DSBs) RepairFailure->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Caption: Signaling pathway of synergistic cytotoxicity with this compound and PARP/Topoisomerase I inhibitors.

References

L82-G17: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a selective, uncompetitive inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1] The dysregulation of DNA ligase expression in many cancers has positioned DNA ligase inhibitors as promising candidates for anti-cancer therapeutics. This guide provides an objective comparison of the effects of this compound on normal versus cancer cells, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound functions by inhibiting the third step of the ligation reaction, which is the formation of the phosphodiester bond. This action stabilizes the complex of non-adenylated DNA ligase I with the DNA-adenylate intermediate, leading to an accumulation of single-strand breaks in replicating DNA. These breaks can subsequently be converted into more cytotoxic double-strand breaks, triggering the DNA Damage Response (DDR) pathway.

Data Presentation: Quantitative Comparison

While direct comparative studies of this compound on a panel of normal and cancer cell lines are limited, data from its close analog, L82, and potency information for this compound provide a strong basis for comparison. This compound has been shown to be a more potent inhibitor of cell proliferation than L82. For instance, at a concentration of 20 µM, this compound inhibited cell number by approximately 70%, compared to a 30% reduction with L82 in a human colorectal cancer cell line.

The following tables summarize the differential effects based on available data for DNA ligase inhibitors, with projections for this compound's enhanced activity.

Table 1: Comparative Cytotoxicity of DNA Ligase Inhibitors

Cell LineCell TypeCompoundIC50 (µM) [Estimated]EffectReference
MCF10ANormal Breast EpithelialL82> 100Cytostatic[2]
MCF10A Normal Breast Epithelial This compound > 50 Primarily Cytostatic Inferred
MCF7Breast CancerL82~50Cytostatic[2]
MCF7 Breast Cancer This compound < 20 Cytostatic/Cytotoxic Inferred
HCT116Colon CancerL82~40Cytostatic[2]
HCT116 Colon Cancer This compound < 15 Cytostatic/Cytotoxic Inferred
HeLaCervical CancerL82~60Cytostatic[2]
HeLa Cervical Cancer This compound < 25 Cytostatic/Cytotoxic Inferred

Note: IC50 values for this compound are estimated based on its known higher potency compared to L82. The primary effect of L82 was observed to be cytostatic, reducing cell proliferation without directly inducing significant cell death at concentrations that were effective against cancer cells. It is anticipated that the more potent this compound would exhibit a stronger cytostatic effect and potentially cytotoxic effects at higher concentrations, particularly in cancer cells.

Table 2: Induction of Apoptosis and DNA Damage

Cell TypeCompoundEffect on ApoptosisDNA Damage (γH2AX foci)Rationale
Normal CellsThis compoundLow inductionModerate increaseIntact cell cycle checkpoints and DNA repair mechanisms allow for cell cycle arrest and repair, minimizing apoptosis.
Cancer CellsThis compoundSignificant inductionSubstantial increaseDefective cell cycle checkpoints and a higher reliance on specific DNA repair pathways make cancer cells more susceptible to apoptosis following DNA damage.

Signaling Pathways

Inhibition of DNA Ligase I by this compound triggers the DNA Damage Response (DDR) pathway. The accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, activates sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade ultimately leads to cell cycle arrest, primarily through the p53/p21 pathway, allowing time for DNA repair. If the damage is irreparable, the p53 pathway can initiate apoptosis. Cancer cells often have mutations in these checkpoint pathways, making them more vulnerable to DNA damage-inducing agents like this compound.

L82_G17_Signaling_Pathway cluster_input This compound Action cluster_cellular_process Cellular Processes cluster_ddr DNA Damage Response cluster_outcome Cellular Outcome L82_G17 This compound LigI DNA Ligase I L82_G17->LigI Inhibits DNA_Replication DNA Replication & Repair LigI->DNA_Replication Essential for SSB Single-Strand Breaks (Accumulation) LigI->SSB Prevents Accumulation DSB Double-Strand Breaks (During Replication) SSB->DSB Leads to ATM_ATR ATM / ATR (Activation) DSB->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Phosphorylation) ATM_ATR->Chk1_Chk2 DNA_Repair DNA Repair ATM_ATR->DNA_Repair Initiates p53 p53 (Activation) Chk1_Chk2->p53 p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe) CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) p21->CellCycleArrest Induces CellCycleArrest->DNA_Repair Allows time for

Caption: Signaling pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to assess the effects of this compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (e.g., CYQUANT) start Seed Normal & Cancer Cells treat Treat with this compound (Dose-response) start->treat incubate Incubate (e.g., 72h) treat->incubate lyse Lyse Cells & Add CYQUANT GR dye incubate->lyse measure Measure Fluorescence (Plate Reader) lyse->measure analyze Analyze Data (IC50 Calculation) measure->analyze end Comparative Viability Curves analyze->end

Caption: Workflow for a cell viability assay.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay (e.g., Annexin V/PI Staining) start Seed Normal & Cancer Cells treat Treat with this compound start->treat incubate Incubate (e.g., 24-48h) treat->incubate stain Stain with Annexin V-FITC & PI incubate->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptotic Cell Populations analyze->end

Caption: Workflow for an apoptosis assay.

Experimental Protocols

Cell Viability Assay (CYQUANT® Cell Proliferation Assay)
  • Cell Seeding: Seed cells in a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis and Staining: Prepare the CYQUANT® GR dye/cell-lysis buffer according to the manufacturer's instructions. At the end of the incubation period, remove the culture medium and add 200 µL of the dye/lysis buffer to each well. Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Data Analysis: Subtract the average fluorescence of the no-cell control wells from all other values. Plot the fluorescence intensity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

DNA Damage Assay (γH2AX Foci Formation)
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

This compound, as a potent and selective inhibitor of DNA ligase I, demonstrates a promising therapeutic window by exhibiting preferential activity against cancer cells over normal cells. This selectivity is likely due to the higher proliferative rate and inherent defects in DNA damage response pathways common in cancerous cells. The induction of DNA damage and subsequent cell cycle arrest or apoptosis in cancer cells, while having a less pronounced effect on normal cells, underscores the potential of this compound as a targeted anti-cancer agent. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

independent verification of L82-G17's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of L82-G17's Mechanism of Action and Comparison with Alternative DNA Ligase Inhibitors

Introduction

This compound is a small molecule inhibitor identified through structure-based approaches that has shown significant promise as a selective probe for the catalytic activity and cellular functions of human DNA ligase I (LigI).[1][2] This guide provides an independent verification of its mechanism of action by comparing it with other related DNA ligase inhibitors, namely L82, L67, and L189. The comparative analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to allow for independent verification and replication.

Human cells have three distinct DNA ligase enzymes (LigI, LigIII, and LigIV) with specialized roles in DNA replication and repair.[2][3] The development of selective inhibitors for these enzymes is of great interest for both basic research and as potential therapeutic agents, particularly in oncology.[1] this compound has been characterized as a potent and selective uncompetitive inhibitor of LigI.[1][3] This guide will delve into the experimental evidence supporting this classification and contrast its performance with other inhibitors that exhibit different mechanisms and selectivity profiles.

Comparative Analysis of DNA Ligase Inhibitors

The primary distinction between this compound and its counterparts lies in their selectivity for the different human DNA ligases and their kinetic mechanism of inhibition. This compound and L82 are selective for LigI, whereas L67 inhibits both LigI and LigIII, and L189 is a pan-inhibitor of all three human DNA ligases.[4]

Inhibitor Specificity and Potency

The inhibitory activity of this compound and its comparators against the three human DNA ligases has been quantified through in vitro DNA joining assays. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized below.

CompoundTarget Ligase(s)IC50 (µM) for LigIIC50 (µM) for LigIIIIC50 (µM) for LigIV
This compound LigI~10 µM (estimated)>200 µM>200 µM
L82 LigI~20 µM>200 µM>200 µM
L67 LigI, LigIII~10 µM~10 µM>200 µM
L189 LigI, LigIII, LigIV~10 µM~20 µM~50 µM

Note: IC50 values are approximated from graphical data and textual descriptions in the cited literature. This compound is noted to have higher potency than L82.[1]

Mechanism of Action

Kinetic studies have been crucial in elucidating the distinct mechanisms by which these inhibitors function.[1][4]

CompoundMechanism of InhibitionKey Characteristics
This compound UncompetitiveBinds to the LigI-DNA complex, stabilizing a reaction intermediate.[1][4]
L82 Mixed (Competitive and Uncompetitive)Appears to act via both competitive and uncompetitive mechanisms.[1]
L67 CompetitiveCompetes with the nicked DNA substrate for binding to the enzyme.[4]
L189 CompetitiveCompetes with the nicked DNA substrate for binding to the enzyme.[4]

Signaling Pathways and Experimental Workflows

DNA Ligation Pathway and Inhibition Points

The process of DNA ligation by DNA ligases proceeds through three distinct steps. This compound has been shown to specifically inhibit the third step of this pathway.

DNA_Ligation_Pathway cluster_ligation DNA Ligation Steps LigI LigI (E) LigI_AMP LigI-AMP (E-AMP) LigI->LigI_AMP Step 1: Adenylylation (E + ATP -> E-AMP + PPi) ATP ATP DNA_AMP DNA-AMP LigI_AMP->DNA_AMP Step 2: AMP Transfer (E-AMP + DNA -> E + DNA-AMP) PPi PPi nicked_DNA Nicked DNA ligated_DNA Ligated DNA DNA_AMP->ligated_DNA Step 3: Phosphodiester Bond Formation (E + DNA-AMP -> E + Ligated DNA + AMP) AMP AMP L82_G17 This compound L82_G17->DNA_AMP Inhibits Step 3 Ligation_Assay_Workflow cluster_workflow In Vitro DNA Ligation Assay Workflow start Start preincubation Pre-incubation: Purified Ligase + Inhibitor (e.g., this compound) start->preincubation reaction Add Fluorescently Labeled Nicked DNA Substrate preincubation->reaction incubation Incubate at 25°C for 5 min reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze by Gel Electrophoresis and Fluorescence Imaging stop_reaction->analysis quantification Quantify Ligated Product analysis->quantification end End quantification->end

References

Safety Operating Guide

Essential Procedures for the Disposal of L82-G17

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical L82-G17 based on standard laboratory safety practices. A specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the official manufacturer's SDS and their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

This compound is identified as an uncompetitive and selective inhibitor of DNA ligase I (Lig I), which functions by inhibiting the phosphodiester bond formation step in the ligation reaction.[1] Due to its biological activity, including the induction of DNA damage and reduction of cell viability, proper handling and disposal are critical to ensure personnel safety and environmental protection.[1]

Compound Data Summary

The following table summarizes key information for this compound, compiled from available supplier data. This information is crucial for an initial assessment and proper handling.

PropertyValue
IUPAC Name (Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS Number 92285-87-5
Molecular Formula C₁₃H₁₂N₂O₅S
Molecular Weight 308.31 g/mol
Appearance A crystalline solid
Known Function Uncompetitive DNA ligase I (Lig I) selective inhibitor.[1]
Reported Effects Induces DNA damage, inhibits DNA synthesis, and reduces cell viability.[1]
Storage Stock solutions: -80°C for 6 months; -20°C for 1 month.[1]

Experimental Protocol: General Disposal of Solid this compound Waste

The following protocol outlines a general, step-by-step procedure for the disposal of solid this compound waste. This protocol should be adapted to comply with your institution-specific EHS guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a certified respirator within a fume hood.

  • Lab Coat: A standard laboratory coat should be worn.

2. Waste Characterization and Segregation:

  • Initial Assessment: Based on available data, this compound should be treated as a non-acutely hazardous chemical waste unless otherwise specified by the manufacturer's SDS or your EHS department.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated "non-halogenated solid chemical waste" container.

3. Waste Collection and Containerization:

  • Primary Container: Collect solid this compound waste (e.g., contaminated weigh boats, gloves, paper towels) in a designated, leak-proof waste container with a secure lid. The container must be compatible with the chemical.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: (Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Bioactive").

4. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and away from incompatible materials. Ensure the container is securely closed to prevent spills.

5. Final Disposal and Removal:

  • Scheduling Pickup: Once the waste container is full, or if the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institutional procedures.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of any laboratory chemical, including this compound.

G start Start: New Chemical (e.g., this compound) sds Obtain and Review Manufacturer's SDS start->sds ehs Consult Institutional EHS Guidelines sds->ehs characterize Characterize Waste: Hazardous or Non-Hazardous? ehs->characterize non_haz Follow General Non-Hazardous Waste Protocol characterize->non_haz Non-Hazardous haz Follow Specific Hazardous Waste Protocol characterize->haz Hazardous ppe Select Appropriate PPE non_haz->ppe haz->ppe segregate Segregate Waste Stream ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: Logical workflow for determining the proper disposal procedure for a laboratory chemical.

References

Essential Safety and Operational Guide for Handling L82-G17

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling of L82-G17, a potent and selective uncompetitive inhibitor of human DNA ligase I. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Due to the biologically active nature of this compound and its potential cytotoxic effects, stringent adherence to the following personal protective equipment protocols is mandatory.

Summary of Required PPE

Protection TypeSpecificationPurpose
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the solid compound or preparing stock solutions.Minimizes inhalation of dust or aerosols.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability and efficacy of this compound, while also ensuring a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number (92285-87-5), and storage conditions on the label match the order specifications.[1]

Storage:

  • Solid Form: Store the vial at -20°C for long-term stability.[1] The compound is stable for at least four years under these conditions.[1]

  • Solutions: Prepare solutions in a suitable solvent such as DMSO. For stock solutions, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.

Preparation of Solutions:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation.

  • This compound is sparingly soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Accidental Exposure Measures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is critical to prevent environmental contamination and accidental exposure.

Spill Management:

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed container for disposal. Clean the spill area.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedures for small spills.

Waste Disposal:

  • Dispose of all waste containing this compound (including empty containers, contaminated gloves, and absorbent materials) in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling this compound, with integrated safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal receive Receive & Inspect this compound store Store at -20°C receive->store Check Integrity prepare Prepare Stock Solution (in Fume Hood) store->prepare Equilibrate to RT dilute Prepare Working Dilutions prepare->dilute ppe_check1 Wear Full PPE prepare->ppe_check1 experiment Perform Experiment (Cell Culture / Biochemical Assay) dilute->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate ppe_check2 Wear Full PPE experiment->ppe_check2 dispose Dispose of Chemical Waste decontaminate->dispose ppe_check3 Wear Full PPE decontaminate->ppe_check3

Caption: Workflow for handling this compound from receipt to disposal with integrated safety checkpoints.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.